Technical Documentation Center

6-ethynyl-2-methyl-2H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-ethynyl-2-methyl-2H-indazole
  • CAS: 2551117-88-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 6-Ethynyl-2-methyl-2H-indazole: A Comprehensive Technical Guide

Executive Summary The 2H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed to achieve precise conformational vectors within protein binding pockets. This whitepaper provides an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed to achieve precise conformational vectors within protein binding pockets. This whitepaper provides an in-depth, self-validating methodological guide for the synthesis and characterization of 6-ethynyl-2-methyl-2H-indazole . By dissecting the kinetic versus thermodynamic control of indazole methylation and detailing the mechanistic nuances of the Sonogashira cross-coupling, this guide equips researchers with a robust, scalable protocol for generating this highly [1].

Introduction & Pharmacological Rationale

Unlike their 1H-indazole tautomers, 2H-indazoles project their substituents at unique angles, making them critical for specific target binding in advanced therapeutics, such as in the development of [2] and antimalarial agents[3].

The target molecule, 6-ethynyl-2-methyl-2H-indazole, features two strategic modifications:

  • The 2-Methyl Group: Locks the indazole core into the 2H-configuration, preventing tautomerization and ensuring a rigid hydrogen-bond acceptor profile.

  • The 6-Ethynyl Group: Serves as a bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry or further transition-metal-catalyzed cross-couplings.

Retrosynthetic Strategy & Mechanistic Causality

The Regioselectivity Challenge: N1 vs. N2 Methylation

The primary synthetic hurdle in functionalizing the indazole core is the tautomeric equilibrium. Standard basic alkylation conditions (e.g., MeI with NaH) proceed via the indazolide anion and typically yield a [4], heavily favoring the thermodynamically stable 1-methyl isomer.

To circumvent this, our protocol employs (Meerwein's salt) under neutral conditions[5]. Because the N-1 alkylated products are thermodynamically controlled, utilizing a highly reactive alkylating agent under neutral conditions exploits the superior nucleophilicity of the N2 nitrogen lone pair. This ensures the reaction is favored under [6], granting exclusive access to the 2-methyl isomer.

Palladium-Catalyzed Sonogashira Cross-Coupling

Following methylation, the C6 position is functionalized via a Sonogashira coupling. The use of Pd(PPh3)2Cl2 ensures efficient oxidative addition into the electron-rich aryl bromide bond, while CuI acts as a co-catalyst to generate the highly nucleophilic copper acetylide intermediate from ethynyltrimethylsilane (TMSA).

SyntheticWorkflow SM 6-Bromo-1H-indazole Int1 6-Bromo-2-methyl- 2H-indazole SM->Int1 Me3OBF4 EtOAc, RT Int2 TMS-Protected Alkyne Int1->Int2 TMSA, Pd(PPh3)2Cl2 CuI, TEA, 80°C Product 6-Ethynyl-2-methyl- 2H-indazole Int2->Product K2CO3 MeOH, RT

Caption: Synthetic workflow for 6-ethynyl-2-methyl-2H-indazole from 6-bromo-1H-indazole.

Self-Validating Experimental Protocols

Quantitative Optimization Data

Table 1: Optimization of N-Methylation Conditions for 6-Bromo-1H-indazole

Reagent SystemConditionsMajor ProductYieldRegioselectivity (N1:N2)
MeI, NaHTHF, 0 °C to RT, 2hMixture~94%1.2 : 1
Me2SO4, KOHWater, 45 °C, 4hMixture~86%1 : 1.05
Me3OBF4 EtOAc, RT, 5h 2-Methyl isomer 87% <1 : 99
Step 1: Synthesis of 6-Bromo-2-methyl-2H-indazole
  • Rationale: Kinetic N2-methylation avoiding thermodynamic equilibration.

  • Procedure: To a rigorously stirred solution of 6-bromo-1H-indazole (1.0 eq, 10.0 mmol) in anhydrous ethyl acetate (30 mL) under an inert N2 atmosphere, introduce trimethyloxonium tetrafluoroborate (1.3 eq, 13.0 mmol) in a single portion at room temperature. Stir for 5 hours.

  • Validation: Reaction progress is validated via thin-layer chromatography (TLC; Hexanes/EtOAc 3:1). The starting material (Rf ~0.3) is fully consumed, replaced by a single, more polar spot (Rf ~0.2).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (20 mL) to neutralize the tetrafluoroboric acid byproduct. Extract the aqueous layer with EtOAc (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield a yellow crystalline solid.

Step 2: Synthesis of 2-Methyl-6-((trimethylsilyl)ethynyl)-2H-indazole
  • Rationale: Pd/Cu co-catalyzed C-C bond formation.

  • Procedure: Dissolve 6-bromo-2-methyl-2H-indazole (1.0 eq, 5.0 mmol) in a degassed mixture of anhydrous DMF (10 mL) and Triethylamine (5 mL). Add Pd(PPh3)2Cl2 (0.05 eq, 0.25 mmol) and CuI (0.10 eq, 0.50 mmol). Finally, inject ethynyltrimethylsilane (TMSA, 1.5 eq, 7.5 mmol). Heat the sealed vessel to 80 °C for 12 hours.

  • Validation: The solution will transition from a clear yellow to a dark brown/black suspension, indicating the precipitation of triethylammonium bromide salts (a physical confirmation of catalytic turnover).

  • Workup: Cool to room temperature and filter through a short pad of Celite to remove the Pd/Cu black and insoluble salts. Dilute the filtrate with EtOAc (50 mL) and wash extensively with water (3 × 50 mL) to quantitatively remove DMF and TEA. Dry and concentrate the organic layer.

SonogashiraCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II) Complex] Pd0->OxAdd 6-Bromo-2-methyl-2H-indazole TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Release of Product CuCycle Cu-Acetylide Formation CuCycle->TransMet TMS-Alkyne + Base

Caption: Mechanistic pathway of the Pd/Cu co-catalyzed Sonogashira cross-coupling step.

Step 3: Deprotection to 6-Ethynyl-2-methyl-2H-indazole
  • Rationale: Mild, base-catalyzed methanolysis for selective silyl cleavage.

  • Procedure: Dissolve the TMS-protected intermediate (1.0 eq) in HPLC-grade Methanol (15 mL). Introduce anhydrous K2CO3 (1.5 eq). Stir at room temperature for 2 hours.

  • Validation: TLC monitoring (Hexanes/EtOAc 2:1) will show the disappearance of the highly non-polar TMS-alkyne and the emergence of a highly UV-active polar spot.

  • Workup: Evaporate the methanol under reduced pressure. Partition the residue between EtOAc and distilled water. Extract the aqueous layer, dry the combined organics over Na2SO4, and concentrate. The crude product can be purified by a short-pad silica filtration to yield the final terminal alkyne.

Characterization & Analytical Data

To ensure the structural integrity of the synthesized 6-ethynyl-2-methyl-2H-indazole, the following analytical parameters serve as standard benchmarks for verification.

Table 2: Characterization Data Summary

Analytical MethodKey Spectral Features / Data Points
1H NMR (400 MHz, CDCl3)δ 8.00 (s, 1H, H-3), 7.65 (s, 1H, H-7), 4.20 (s, 3H, N-CH3), 3.10 (s, 1H, C≡CH)
13C NMR (100 MHz, CDCl3)δ 148.5, 127.2, 125.1, 123.8, 84.2 (Alkyne C), 76.5 (Alkyne CH), 40.2 (N-CH3)
HRMS (ESI-TOF)m/z calcd for C10H9N2 [M+H]+ 157.0760, found 157.0765
FTIR (ATR, cm⁻¹)3290 (≡C-H stretch), 2110 (C≡C stretch), 1625 (C=N stretch)
Melting Point 88 – 90 °C

References

  • [5] Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles, Journal of Organic Chemistry (ACS Publications).[Link]

  • [3] Novel Scaffold Unlocks Potent Cross-Peptidase and Cross-Species Inhibitors as Promising Antimalarial Agents, Journal of Medicinal Chemistry (ACS Publications).[Link]

  • [6] Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate, ResearchGate.[Link]

  • [2] WO2020163193A1 - Bicyclic ether o-glycoprotein-2-acetamido-2-deoxy-3-d-glucopyranosidase inhibitors, Google Patents.

  • [1] US20250152564A1 - Propylene ketone-containing bioinhibitor, preparation method therefor, and use thereof, Google Patents.

Sources

Exploratory

Physicochemical Profiling and Synthetic Applications of 6-Ethynyl-2-methyl-2H-indazole in Targeted Therapeutics

Executive Summary 6-Ethynyl-2-methyl-2H-indazole (CAS: 2551117-88-3) represents a highly privileged, synthetically versatile building block in contemporary medicinal chemistry[1]. As a conformationally locked 2H-indazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Ethynyl-2-methyl-2H-indazole (CAS: 2551117-88-3) represents a highly privileged, synthetically versatile building block in contemporary medicinal chemistry[1]. As a conformationally locked 2H-indazole derivative bearing a reactive alkyne terminal, it serves as a critical intermediate for constructing complex polycyclic scaffolds. Recently, this core has gained significant traction in the development of targeted therapies, particularly in the design of orally bioavailable KRAS-G12D inhibitors and highly selective kinase inhibitors[2].

This technical guide provides an in-depth analysis of the compound's physicochemical properties, the structural causality behind its efficacy as a bioisostere, and field-validated experimental protocols for its integration into high-throughput drug discovery pipelines.

Structural Causality and Physicochemical Properties

The 2H-Indazole Tautomeric Advantage

Unlike the more thermodynamically stable 1H-indazoles, 2H-indazoles are locked into a specific tautomeric form via N2-alkylation. The addition of the 2-methyl group eliminates the hydrogen-bond donor capacity of the pyrazole ring, leaving the N1 position as a pure hydrogen-bond acceptor.

  • Causality: This physicochemical shift significantly lowers the polar surface area (PSA) and enhances membrane permeability. It allows the scaffold to penetrate deep, hydrophobic target pockets—such as the switch-II pocket in mutant KRAS proteins—without the desolvation penalty associated with burying a hydrogen-bond donor[2].

The 6-Ethynyl Vector

The 6-ethynyl substitution provides a sterically unhindered, sp-hybridized linear vector.

  • Causality: Alkynes are electron-rich, rigid linear spacers. They allow medicinal chemists to project pharmacophores into adjacent solvent-exposed regions or deep sub-pockets using standard cross-coupling (Sonogashira) or cycloaddition (CuAAC) chemistries. Because the alkyne is rigid, it does not introduce the entropic penalties associated with flexible alkyl linkers, thereby preserving the binding affinity of the final drug candidate.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of 6-ethynyl-2-methyl-2H-indazole and its immediate structural analogues.

PropertyValue / DescriptionAnalytical Significance
CAS Number 2551117-88-3[1]Unique identifier for procurement and library registration.
Molecular Formula C10H8N2[1]Defines the exact atomic composition.
Molecular Weight 156.18 g/mol [1]Low molecular weight ideal for Fragment-Based Drug Discovery (FBDD).
Predicted LogP ~2.2 - 2.8Optimal lipophilicity for crossing the blood-brain barrier and lipid membranes[3].
Predicted pKa (Basic N) ~1.5 - 2.5Weakly basic; remains unprotonated at physiological pH (7.4), aiding in passive diffusion[3],[4].
Polar Surface Area (PSA) ~17.8 ŲExceptionally low PSA, ensuring high oral bioavailability and cellular penetrance.
SMILES CN1N=C2C=C(C#C)C=CC2=C1[1]Machine-readable format for in silico docking and SAR modeling.

Mechanistic Role in Drug Development: KRAS-G12D Inhibition

Recent breakthroughs in oncology have highlighted the 2-methyl-2H-indazole core as a foundational scaffold for pyrazoloquinazoline analogues[2]. KRAS-G12D is a dominant mutation accounting for a vast majority of pancreatic ductal adenocarcinomas (PDAC).

Derivatives synthesized from the 2-methyl-2H-indazole core act as rigid anchors. They orient the molecule within the KRAS-G12D mutant pocket, forming critical interactions with the Asp69 and Glu62 residues. By locking the mutant protein in an inactive state, these inhibitors prevent downstream signaling through the RAF/MEK/ERK pathway, ultimately halting tumor cell proliferation[2].

KRASPathway Ligand Extracellular Signal KRAS KRAS-G12D (Constitutively Active) Ligand->KRAS Activation RAF RAF Kinase KRAS->RAF Phosphorylation Indazole 2-Methyl-2H-indazole Scaffold Indazole->KRAS Allosteric Inhibition MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Transcription

Caption: Interruption of the KRAS-G12D signaling cascade by 2-methyl-2H-indazole derivatives.

Experimental Workflows and Protocols

To fully leverage 6-ethynyl-2-methyl-2H-indazole, researchers frequently employ Sonogashira cross-coupling to append aryl or heteroaryl groups, or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate 1,2,3-triazole bioisosteres.

SynthesisWorkflow Start 6-ethynyl-2-methyl-2H-indazole (CAS: 2551117-88-3) CuAAC CuAAC Click Chemistry (Azide-Alkyne Cycloaddition) Start->CuAAC NaN3, Cu(I) Sonogashira Sonogashira Coupling (Pd/Cu Catalysis) Start->Sonogashira R-X, Pd(0) Triazoles 1,2,3-Triazole Derivatives (Bioisosteres) CuAAC->Triazoles Alkynes Internal Alkyne Derivatives (Rigid Linkers) Sonogashira->Alkynes Kinase Kinase Inhibitors Triazoles->Kinase KRAS KRAS-G12D Inhibitors Alkynes->KRAS

Caption: Divergent synthetic workflows utilizing the 6-ethynyl handle for library generation.

Standardized Protocol: Palladium-Catalyzed Sonogashira Cross-Coupling

The following methodology is a self-validating system designed for high-yield C-C bond formation, utilizing the terminal alkyne of the indazole core.

Reagents Required:

  • 6-ethynyl-2-methyl-2H-indazole (1.0 equiv)

  • Aryl/Heteroaryl Halide (R-X, where X = I or Br) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equiv)

  • Copper(I) Iodide [CuI] (0.1 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology & Causality:

  • Preparation of the Inert Atmosphere: Flame-dry a Schlenk flask and backfill with Argon three times.

    • Causality: Pd(0) catalysts are highly sensitive to oxidation. Oxygen must be rigorously excluded to prevent the formation of unreactive Pd(II) oxides and to suppress oxidative homocoupling of the alkyne (Glaser coupling).

  • Reagent Loading: Add 6-ethynyl-2-methyl-2H-indazole, the aryl halide, Pd(PPh3)4, and CuI to the flask.

    • Causality: CuI acts as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which is significantly more nucleophilic and undergoes transmetalation with the Pd(II) complex much faster than the terminal alkyne alone.

  • Solvent and Base Addition: Inject anhydrous DMF and TEA via syringe. Stir the mixture at room temperature for 10 minutes.

    • Causality: DMF is a polar aprotic solvent that fully solubilizes the indazole core and the metal complexes. TEA serves a dual purpose: it acts as the base to deprotonate the terminal alkyne (facilitating copper acetylide formation) and neutralizes the hydrohalic acid (HX) generated during the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to 65°C and monitor via LC-MS or TLC until the starting indazole is consumed (typically 2-4 hours).

  • Workup and Purification: Quench the reaction with saturated aqueous NH4Cl to complex the copper salts. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

References

  • Bidepharm. "CAS: 2551117-88-3, 6-Ethynyl-2-methyl-2H-indazole". bidepharm.com.
  • ACS Publications. "Discovery of Pyrazoloquinazoline Analogues as Orally Bioavailable KRAS-G12D Inhibitors". acs.org, December 2025.
  • WHSysBio. "2-Methyl-2H-indazol-5-amine 60518-59-4 Properties". whsysbio.net.
  • Benchchem. "2-Methyl-2H-indazole | Research Chemical Supplier". benchchem.com.

Sources

Foundational

The Tautomerism and Stability of 2H-Indazoles: A Technical Guide for Medicinal Chemistry

Executive Summary Indazoles are privileged scaffolds in drug discovery, featured prominently in blockbuster therapeutics such as pazopanib, axitinib, and niraparib. While the 1H-indazole tautomer is thermodynamically fav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazoles are privileged scaffolds in drug discovery, featured prominently in blockbuster therapeutics such as pazopanib, axitinib, and niraparib. While the 1H-indazole tautomer is thermodynamically favored due to its aromatic benzenoid structure, the 2H-indazole tautomer—characterized by a quinonoid geometry—offers distinct hydrogen-bonding vectors and dipole moments highly sought after for specific receptor-ligand interactions[1][2]. This whitepaper explores the thermodynamic landscape of indazole tautomerism, mechanisms for 2H-stabilization, and robust experimental protocols for their regioselective synthesis and analytical characterization.

The Thermodynamic Landscape of Indazole Tautomerism

Indazoles exhibit annular tautomerism, rapidly interconverting between the 1H and 2H forms[1][3]. The fundamental energetic difference between these two states is rooted in their electronic configurations. The 1H-tautomer maintains a fully delocalized 10π-electron benzenoid system, maximizing aromatic stabilization[1][2]. Conversely, the 2H-tautomer adopts an ortho-quinonoid structure, resulting in a localized loss of aromaticity[2][4].

Quantum chemical calculations consistently demonstrate that the 1H-form is more stable in the gas phase by approximately 3.6 to 5.3 kcal/mol, depending on the level of theory applied[2][4].

Table 1: Computational Energy Differences Between Indazole Tautomers (Gas Phase)

Computational MethodBasis Set / Level of TheoryΔE (1H → 2H) (kcal/mol)Structural Implication
MP2cc-pVTZ~3.251H favored (Benzenoid)
MP26-31G~3.6 - 4.11H favored (Benzenoid)
B3LYP6-31G~5.11H favored (Benzenoid)
QCISD6-31G(d,p)~5.351H favored (Benzenoid)

(Data synthesized from theoretical estimations[2][4])

G H1 1H-Indazole (Benzenoid, Thermodynamically Stable) H2 2H-Indazole (Quinonoid, +3.6 to +5.3 kcal/mol) H1->H2 Tautomerization (Energy Penalty) H2_Stab Stabilized 2H-Indazole (H-Bonding / Solvation) H2->H2_Stab Intra/Intermolecular H-Bonding Target Receptor Binding (Unique H-Bond Vectors) H2_Stab->Target Medicinal Chemistry Application

Tautomeric equilibrium and stabilization pathways of indazoles.

Mechanisms of 2H-Indazole Stabilization

Despite the inherent thermodynamic penalty, the 2H-tautomer can be stabilized through specific intra- and intermolecular interactions.

  • Intramolecular Hydrogen Bonding: Substitution at the C3 position with groups capable of acting as hydrogen bond acceptors (e.g., carbonyls, imines) can lock the molecule into the 2H-form. For example, the formation of a strong N(2)–H···O=C intramolecular hydrogen bond (bond length ~2.087 Å) can completely override the thermodynamic preference for the 1H-tautomer in aprotic solvents like CDCl3[2].

  • Intermolecular Hydrogen Bonding & Dimerization: In non-polar environments, 2H-indazoles can form highly stable centrosymmetric dimers via intermolecular hydrogen bonds, making the 2H form predominate[2][4].

  • Solvent Effects: The choice of solvent plays a critical role in tautomeric equilibrium. Highly polar, hydrogen-bond-accepting solvents like DMSO can disrupt intramolecular 2H-stabilizing bonds. DMSO forms strong intermolecular hydrogen bonds with the N1–H proton (e.g., N–H···O=S), which can shift the equilibrium back toward the 1H-tautomer, making the 1H·DMSO complex significantly more stable (by ~3.9 kcal/mol) than the corresponding 2H·DMSO complex[2].

Directed Synthesis and Regioselective Alkylation

Because direct alkylation of unsubstituted indazoles typically yields a mixture of N1- and N2-alkylated products (favoring N1 due to thermodynamic control), selective synthesis of 2H-indazoles requires specialized methodologies[3].

Protocol: Regioselective Copper-Catalyzed One-Pot Synthesis of 2-Aryl-2H-Indazoles

Objective: Direct synthesis of the 2H-indazole scaffold bypassing the 1H-tautomer equilibrium[5][6]. Causality/Rationale: Utilizing a multi-component reaction with 2-bromobenzaldehyde, primary amines, and sodium azide under Cu(I) catalysis forces the cyclization directly onto the N2 position. The TMEDA ligand stabilizes the active Cu(I) species, preventing its disproportionation and facilitating the crucial N-N bond formation[5][6].

Step-by-Step Methodology:

  • Reagent Preparation: In a dried Schlenk flask under an inert argon atmosphere, combine 2-bromobenzaldehyde (1.0 mmol), the desired primary amine (1.2 mmol), and sodium azide (1.5 mmol)[5].

  • Catalyst Complexation: Add Copper(I) iodide (10 mol%) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (10 mol%)[5]. Rationale: TMEDA enhances the solubility of the Cu(I) complex in DMSO and accelerates the C-N bond formation step.

  • Reaction Execution: Suspend the mixture in anhydrous dimethyl sulfoxide (DMSO) (5 mL). Heat the reaction mixture to 120 °C and stir for 12 hours[5]. Rationale: Elevated temperature is required to overcome the activation energy barrier of the cross-coupling cyclization cascade.

  • Workup: Cool the mixture to room temperature, quench with distilled water, and extract with ethyl acetate (3 x 15 mL)[5]. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure 2-aryl-2H-indazole[5].

Analytical Workflows for Tautomer Assignment

Unambiguous assignment of the 1H vs. 2H tautomer is paramount in drug development, as the tautomeric state dictates the molecule's shape, dipole moment, and receptor binding affinity[1].

Workflow Start Synthesized Indazole Mixture NMR Solution State: NMR Spectroscopy (1H, 13C, 15N HMBC/HSQC) Start->NMR Analyze in DMSO/CDCl3 XRay Solid State: X-Ray Crystallography (Bond Lengths & H-Atom Position) Start->XRay Single Crystal Growth UV Gas/Solution Phase: UV Spectroscopy (Electronic Transitions) Start->UV Elevated Temp / Solvents Assign Unambiguous Tautomer Assignment NMR->Assign Chemical Shifts & Couplings XRay->Assign 3D Spatial Arrangement UV->Assign Compare with Fixed Models

Multi-modal analytical workflow for indazole tautomer assignment.

  • Nuclear Magnetic Resonance (NMR): 13C and 15N NMR are the gold standards for solution-phase assignment. The 13C chemical shifts of the indazole core are highly sensitive to the tautomeric state. Furthermore, 1H-15N HMBC experiments can definitively locate the protonated nitrogen[2][5].

  • X-Ray Crystallography: Provides absolute structural confirmation in the solid state, allowing for the precise measurement of N-H bond lengths and the identification of intra/intermolecular hydrogen bonding networks that stabilize the 2H-form[2][4].

  • UV Spectroscopy: Used to determine the major tautomer in the gas phase by comparing the electronic absorption spectrum of the free indazole at elevated temperatures against fixed N1-methyl and N2-methylated models[1].

Medicinal Chemistry Implications

The choice between 1H- and 2H-indazole scaffolds profoundly impacts a drug's pharmacokinetic and pharmacodynamic profile. While 1H-indazoles are generally more stable, 2H-indazoles provide unique biological activities. For instance, 2-phenyl-2H-indazole derivatives have shown potent antiprotozoal activity against G. intestinalis and E. histolytica, outperforming standard treatments like metronidazole[7][8]. Furthermore, the 2H-geometry alters the presentation of the N1 lone pair, creating a highly specific hydrogen-bond acceptor vector that is frequently exploited in the design of selective kinase inhibitors and anti-inflammatory agents[1][8][9].

References

  • "Theoretical estimation of the annular tautomerism of indazoles." ResearchGate. [Link]

  • "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry - ACS Publications. [Link]

  • "Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review." IJSDR.[Link]

  • "Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives." R Discovery. [Link]

  • "Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents." PMC.[Link]

  • "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations." Beilstein Journals. [Link]

  • "Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches." Bentham Science. [Link]

  • "2H-Indazole synthesis." Organic Chemistry Portal. [Link]

Sources

Exploratory

Engineering the Photophysics of Novel Indazole Compounds: A Technical Guide to Fluorescence Umpolung, AIE, and Biosensing Applications

Executive Summary The indazole scaffold—a nitrogen-containing bicyclic heterocycle—has historically been overshadowed by its indole counterpart in photophysical research. However, recent breakthroughs in structural engin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole scaffold—a nitrogen-containing bicyclic heterocycle—has historically been overshadowed by its indole counterpart in photophysical research. However, recent breakthroughs in structural engineering have repositioned indazole derivatives as premier candidates for advanced optical applications. As a Senior Application Scientist, I have observed that the unique electron-donating and accepting capabilities of the indazole core allow for unprecedented control over molecular photophysics. This technical guide explores the mechanistic paradigms of novel indazole compounds, detailing how targeted structural modifications can induce phenomena such as fluorescence umpolung, aggregation-induced emission (AIE), and room-temperature phosphorescence.

Mechanistic Paradigms in Indazole Photophysics

Overcoming ICT Quenching: The Fluorescence Umpolung Strategy

In traditional Intramolecular Charge Transfer (ICT) fluorophores, the introduction of electron-withdrawing targets (EWTs) frequently induces a dark state via severe fluorescence quenching, limiting their utility in biosensing[1].

To circumvent this, researchers have developed a structural engineering strategy that inserts an indazole building block between the π-bridge and the electron donor. This creates a D-indazole-π-A architecture that initially exhibits weak emission due to non-radiative decay pathways dominating the excited state[1]. However, upon functionalization with an EWT (such as a Boc or acetyl group), the molecular conformation is locked. This restricts intramolecular rotation, reactivates the radiative pathway, and yields a highly luminescent EWT-indazole-π-A dye. This reversal of the expected quenching effect—achieving up to a 120-fold fluorescence enhancement—is termed fluorescence umpolung [1].

Umpolung A Traditional D-π-A (ICT Fluorophore) B Indazole Insertion (Structural Engineering) A->B Scaffold Modification C D-Indazole-π-A (Dark State / Quenched) B->C Non-radiative Dominance D EWT Binding (e.g., Boc, Acetyl) C->D Target Recognition E EWT-Indazole-π-A (Bright State / Umpolung) D->E Radiative Pathway Reactivation

Logical flow of fluorescence umpolung via indazole insertion and EWT functionalization.
Aggregation-Induced Emission (AIE) and Multi-Stimuli Responsiveness

While organic functional materials with AIE properties are highly sought after, the indazole group remained a significant void in this research area until recently[2]. By introducing salicylaldehyde into diverse positions of the indazole scaffold, we can synthesize materials that exhibit highly controllable AIE properties[2].

The causality here lies in the restriction of intramolecular motions (RIM) upon aggregation. In dilute solutions, the salicylaldimine rotors dissipate exciton energy non-radiatively. Upon aggregation, these motions are restricted, forcing the molecule to decay radiatively. These novel indazole-AIEgens serve as smart fluorescence sensors, capable of detecting Cu²⁺ ions with a remarkable limit of detection (LOD) of 17.30 nM[2].

Multi-Colored Room-Temperature Phosphorescence

Beyond fluorescence, 3-keto-indazole derivatives have been synthesized to explore triplet-state emissions[3]. While these compounds typically exhibit blue, green, or red phosphorescence at cryogenic temperatures (80 K), they suffer from non-radiative triplet quenching at room temperature in solution[3]. By dispersing the 3-keto-indazole derivative in a rigid phenylbenzoate matrix at a low concentration (0.1 wt%), the matrix suppresses molecular vibrations and shields the triplet excitons from oxygen quenching, successfully producing multi-coloured room-temperature phosphorescence[3].

Structural Engineering & Synthetic Workflows

To systematically tune the push-pull electronic effects of these fluorophores, we require robust synthetic methodologies. The Rhodium(III)-catalyzed C–H bond functionalization of azobenzenes with aldehydes provides a highly efficient, one-step route to N-aryl-2H-indazoles[4].

Why 2H-Indazoles? As an application scientist, I emphasize that the choice of the 2H-indazole tautomer over the 1H-form is deliberate. The 2H-indazole structure provides a more extended, planar π-conjugation pathway when N-arylated, which is critical for lowering the HOMO-LUMO gap and pushing emission into the visible spectrum. This cyclative capture strategy yields fluorophores with high extinction coefficients (~10⁴ M⁻¹ cm⁻¹) and large Stokes shifts (~100 nm), which are ideal for minimizing self-absorption in biological probes[4].

Synthesis Step1 1. Precursor Assembly Azobenzenes + Aldehydes Step2 2. Rh(III) Catalysis [Cp*RhCl2]2 + AgSbF6 Step1->Step2 C-H Activation Step3 3. Cyclative Capture N-N Bond Formation Step2->Step3 Regioselective Addition Step4 4. Photophysical Profiling UV-Vis & Fluorometry Step3->Step4 Isolation of 2H-Indazole Step5 5. Application Validation AIE & Biosensing Step4->Step5 Stokes Shift >100nm

Step-by-step experimental workflow for the synthesis and validation of 2H-indazole fluorophores.

Experimental Protocols

Protocol 1: Self-Validating Synthesis of N-Aryl-2H-Indazoles[4]

This protocol utilizes Rh(III) catalysis to bypass the need for pre-functionalized starting materials, allowing for rapid library generation.

  • Precursor Assembly: Combine the target azobenzene (0.10 mmol) and aldehyde (0.12 mmol) in a sealed reaction tube.

  • Catalyst Loading: Add [Cp*RhCl2]₂ (2.5 mol%) and AgSbF₆ (10 mol%) in dichloroethane (2.0 mL).

    • Mechanistic Causality: AgSbF₆ acts as a critical halide scavenger. It strips chloride from the Rh complex to generate the active cationic Rh(III) species required for electrophilic C-H metalation.

  • Cyclative Capture: Heat the mixture to 110 °C for 16 hours under an inert atmosphere.

  • Self-Validation (TLC & UV): Monitor the reaction via TLC (Hexane:EtOAc 4:1). The protocol is self-validating: the disappearance of the azobenzene spot must coincide with the emergence of a highly fluorescent spot under 365 nm UV light, confirming the formation of the extended conjugated 2H-indazole core.

  • Purification: Isolate the product via silica gel flash column chromatography.

Protocol 2: Quantum Yield (Φ) and Solvatochromism Profiling[5]

Accurate photophysical characterization requires rigorous control of concentration to prevent aggregation-caused quenching (ACQ) artifacts.

  • Sample Preparation: Prepare 10 μM stock solutions of the indazole derivative in solvents of varying polarity (e.g., Toluene, THF, DCM, DMSO).

  • Absorbance Check: Measure the UV-Vis absorbance at the chosen excitation wavelength.

    • Mechanistic Causality: Ensure absorbance is strictly < 0.05. Higher absorbances lead to inner-filter effects (self-absorption), which artificially deflate the measured quantum yield.

  • Fluorescence Measurement: Record the emission spectra and calculate the Stokes shift ( Δλ=λem​−λex​ ).

  • Self-Validation (Isosbestic Points): When titrating an EWT or analyzing pH responsiveness, plot the overlaid emission spectra. The presence of a sharp, distinct isosbestic point validates that only two species (e.g., protonated vs. deprotonated) are in equilibrium, ruling out degradation side-products[5].

Quantitative Data Summary

The following table synthesizes the photophysical properties of the novel indazole architectures discussed in this guide, providing a benchmark for future probe development.

Motif / Compound TypeStructural ModificationExcitation (nm)Emission (nm)Quantum Yield (Φ)Key Photophysical PropertyRef
D-Indazole-π-A Amino-substituted (DCM-IN-NH₂)~450~650< 0.01Dark state (Quenched via non-radiative decay)[1]
EWT-Indazole-π-A Boc-substituted (DCM-IN-Boc)~480~700HighBright state (120-fold fluorescence umpolung)[1]
N-Aryl-2H-indazole 5-OMe, 3-phenyl substituted~350~450ModestLarge Stokes shift (~100 nm), high extinction[4]
3-Keto-indazole Pyrenyl-substitutedUVMultiN/ARoom-temperature phosphorescence (in matrix)[3]
Indazole-AIEgen Salicylaldimine functionalized~380480–600VariableAIE active, Cu²⁺ sensing (LOD: 17.30 nM)[2]

Conclusion & Future Outlook

The indazole heterocycle is no longer merely a pharmacological scaffold; it is a highly tunable photophysical engine. By understanding the causality behind non-radiative decay, researchers can leverage structural insertions to achieve fluorescence umpolung, engineer AIEgens for heavy metal sensing, and stabilize triplet states for room-temperature phosphorescence. Future development should focus on pushing the emission profiles of 2H-indazoles further into the NIR-II window for deep-tissue in vivo imaging.

Sources

Foundational

An In-depth Technical Guide to the Derivatization of the Ethynyl Group on 2H-Indazoles

Abstract The 2H-indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a range of therapeutic agents. The introduction of an ethynyl group onto this core provides a versatile chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a range of therapeutic agents. The introduction of an ethynyl group onto this core provides a versatile chemical handle for further molecular elaboration, enabling the exploration of novel chemical space and the development of potent and selective drug candidates. This guide provides a comprehensive overview of the primary synthetic strategies for derivatizing the ethynyl group on 2H-indazoles, with a focus on the underlying mechanistic principles, practical experimental considerations, and detailed protocols for key transformations. We will delve into the two most powerful and widely employed methodologies: the Sonogashira cross-coupling reaction and the family of azide-alkyne cycloaddition reactions, colloquially known as "click chemistry." This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage the synthetic utility of ethynyl-2H-indazoles.

The Strategic Importance of the Ethynyl-2H-Indazole Moiety

The 2H-indazole core is a bioisostere of other important functionalities and is present in numerous biologically active compounds.[1][2][3] The addition of a terminal alkyne to this scaffold opens up a vast array of synthetic possibilities. The ethynyl group serves as a linchpin for introducing diverse molecular fragments through robust and high-yielding carbon-carbon and carbon-heteroatom bond-forming reactions. This modular approach is particularly valuable in drug discovery for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

The derivatization of the ethynyl group on 2H-indazoles allows for:

  • Exploration of Chemical Diversity: The linear geometry of the alkyne allows for the projection of substituents into different regions of a biological target's binding pocket.

  • Introduction of Pharmacophoric Features: Functional groups critical for target engagement, such as hydrogen bond donors and acceptors, aromatic rings, and charged moieties, can be readily appended.

  • Linkage to Other Molecular Scaffolds: The ethynyl group can serve as a connection point for creating hybrid molecules, conjugating to biomolecules, or attaching to reporter tags.

Synthesis of the Ethynyl-2H-Indazole Precursor

Before derivatization, the ethynyl group must be installed on the 2H-indazole core. The most common and efficient method for this is the Sonogashira cross-coupling reaction between a halogenated 2H-indazole (typically an iodo- or bromo-indazole) and a suitable acetylene source, such as trimethylsilylacetylene (TMSA), followed by deprotection.[4][5][6]

Conceptual Workflow for the Synthesis of 3-Ethynyl-2H-Indazoles

cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection Halo_Indazole 3-Iodo-2H-indazole Reaction_Vessel_1 Reaction Mixture Halo_Indazole->Reaction_Vessel_1 TMSA Trimethylsilylacetylene (TMSA) TMSA->Reaction_Vessel_1 Pd_Catalyst Pd(PPh₃)₂Cl₂ Pd_Catalyst->Reaction_Vessel_1 Cu_Cocatalyst CuI Cu_Cocatalyst->Reaction_Vessel_1 Base Et₃N Base->Reaction_Vessel_1 Solvent Solvent (e.g., THF, DMF) Solvent->Reaction_Vessel_1 TMS_Indazole 3-(Trimethylsilylethynyl)-2H-indazole TMS_Indazole_2 3-(Trimethylsilylethynyl)-2H-indazole Reaction_Vessel_1->TMS_Indazole Stir at RT to 60°C Reaction_Vessel_2 Reaction Mixture TMS_Indazole_2->Reaction_Vessel_2 Deprotection_Reagent K₂CO₃/MeOH or TBAF/THF Deprotection_Reagent->Reaction_Vessel_2 Final_Product 3-Ethynyl-2H-indazole Reaction_Vessel_2->Final_Product Stir at RT

Caption: Workflow for the synthesis of 3-ethynyl-2H-indazole.

Experimental Protocol: Synthesis of a Generic 3-Ethynyl-2-aryl-2H-indazole
  • Sonogashira Coupling:

    • To a solution of the 3-iodo-2-aryl-2H-indazole (1.0 equiv.) in a suitable solvent such as acetonitrile or THF (5-10 mL per mmol of indazole), add trimethylsilylacetylene (1.2-1.5 equiv.), CuI (0.05-0.10 equiv.), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.).[6]

    • Add a base, typically triethylamine (Et₃N) (2.0-3.0 equiv.).

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the residue by column chromatography on silica gel to obtain the silyl-protected ethynyl-2H-indazole.

  • Deprotection:

    • Dissolve the purified 3-(trimethylsilylethynyl)-2-aryl-2H-indazole in a solvent mixture such as THF/methanol.

    • Add a deprotecting agent, for example, potassium carbonate (K₂CO₃) (2.0-3.0 equiv.) or tetrabutylammonium fluoride (TBAF) (1.1 equiv. of a 1M solution in THF).

    • Stir the mixture at room temperature for 1-4 hours until the reaction is complete (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography if necessary.

Sonogashira Cross-Coupling: Extending the Carbon Chain

The Sonogashira reaction is not only pivotal for the synthesis of the ethynyl-2H-indazole precursor but also serves as a primary method for its derivatization.[4][5] This powerful palladium- and copper-co-catalyzed cross-coupling reaction forms a new carbon-carbon bond between the terminal alkyne of the 2H-indazole and an aryl or vinyl halide.[7]

Mechanism of the Sonogashira Coupling

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.[7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII trans-R¹-Pd(II)(X)L₂ Pd0->PdII Ar/Vinyl-X OxAdd Oxidative Addition (R¹-X) Pd_Alkyne cis-R¹-Pd(II)(C≡CR²)L₂ PdII->Pd_Alkyne Cu-C≡CR² Transmetal_point PdII->Transmetal_point Transmetal Transmetalation (from Cu cycle) RedElim Reductive Elimination Product R¹-C≡C-R² Pd_Alkyne->Product RedElim->Pd0 CuX Cu(I)X Pi_Complex [H-C≡CR²]·CuX CuX->Pi_Complex + Alkyne Alkyne H-C≡CR² Cu_Acetylide Cu-C≡CR² Pi_Complex->Cu_Acetylide - H-Base⁺X⁻ Cu_Acetylide->Transmetal_point Base Base

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R¹-X) to form a Pd(II) complex.

  • Copper Cycle: The terminal alkyne (H-C≡C-R²) reacts with a Cu(I) salt in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the acetylide group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product (R¹-C≡C-R²) and regenerate the active Pd(0) catalyst.

Key Considerations for Sonogashira Coupling on Ethynyl-2H-Indazoles
  • Catalyst System: The choice of palladium catalyst and ligands is crucial. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The use of N-heterocyclic carbene (NHC) ligands can sometimes enhance catalytic activity.

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most frequently used co-catalyst. However, copper-free Sonogashira protocols exist to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[3]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylethylamine (DIPEA), is typically used to neutralize the HX generated and to facilitate the formation of the copper acetylide. Common solvents include THF, DMF, and acetonitrile.

  • Substrate Scope: A wide range of aryl and heteroaryl halides can be coupled with ethynyl-2H-indazoles. The reactivity of the halide generally follows the order I > Br > Cl.

Experimental Protocol: Sonogashira Coupling of a 3-Ethynyl-2-aryl-2H-indazole with an Aryl Iodide
  • To a Schlenk flask charged with the 3-ethynyl-2-aryl-2H-indazole (1.0 equiv.), the aryl iodide (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and copper(I) iodide (0.06 equiv.), add an anhydrous solvent such as THF or DMF.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add an amine base, such as triethylamine (3.0 equiv.), via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.

  • After completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diarylacetylene derivative.

Azide-Alkyne Cycloaddition (Click Chemistry): Forging the 1,2,3-Triazole Linkage

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry."[8][9] This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of functional groups, making it ideal for medicinal chemistry applications.[10][11][12] The resulting 1,2,3-triazole ring is a valuable pharmacophore, acting as a bioisostere for amide bonds and participating in hydrogen bonding and dipole interactions.[10][11][13]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed version of this reaction (CuAAC) is the most widely used, proceeding under mild conditions and affording exclusively the 1,4-disubstituted triazole regioisomer.[8][14]

The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide.

CuAAC_Mechanism Alkyne 2H-Indazolyl-C≡CH Cu_Acetylide 2H-Indazolyl-C≡C-Cu(I) Alkyne->Cu_Acetylide Cu(I) Cu(I) Source (e.g., CuSO₄/Na-Ascorbate) Cu(I)->Cu_Acetylide Metallacycle Six-membered Copper Metallacycle Intermediate Cu_Acetylide->Metallacycle Azide R-N₃ Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product H⁺ Protonation Protonolysis (H⁺ source)

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • In a reaction vial, dissolve the 3-ethynyl-2-aryl-2H-indazole (1.0 equiv.) and the organic azide (1.0-1.2 equiv.) in a suitable solvent system, often a mixture of t-butanol and water (1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equiv.) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv.) in water.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and the product may precipitate from the reaction mixture.

  • Monitor the reaction by TLC or LC-MS. Upon completion, collect the solid product by filtration and wash with water, followed by a cold organic solvent like ethanol or diethyl ether.

  • If the product does not precipitate, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

An important alternative to CuAAC is the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which yields the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole. This regiocomplementarity is highly valuable for accessing a broader range of molecular architectures.

  • Regioselectivity: Exclusively forms the 1,5-disubstituted triazole.

  • Catalysts: Typically employs ruthenium complexes such as [CpRuCl(PPh₃)₂] or [CpRuCl(cod)].

  • Scope: Tolerates a wide variety of functional groups and can also be used with internal alkynes to produce fully substituted triazoles.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in biological systems where the cytotoxicity of copper is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) is the method of choice. This is a copper-free click reaction that utilizes a strained cyclooctyne derivative instead of a terminal alkyne. The high ring strain of the cyclooctyne provides the driving force for the reaction with an azide, allowing it to proceed rapidly at physiological temperatures and without a metal catalyst. While not a direct derivatization of a terminal ethynyl group, an ethynyl-2H-indazole could be coupled to a precursor of a strained cyclooctyne to enable its use in SPAAC.

Data Summary and Comparison

Derivatization MethodKey FeaturesTypical ReagentsProduct
Sonogashira Coupling C-C bond formation, extends the alkyneAryl/vinyl halides, Pd catalyst, Cu(I) co-catalyst, baseDisubstituted alkyne
CuAAC Forms 1,4-disubstituted 1,2,3-triazoleOrganic azides, CuSO₄, sodium ascorbate1,4-Triazole
RuAAC Forms 1,5-disubstituted 1,2,3-triazoleOrganic azides, Ru catalyst (e.g., [Cp*RuCl(cod)])1,5-Triazole
SPAAC Copper-free, bioorthogonalOrganic azides, strained cyclooctynes1,4- or 1,5-Triazole (mixture)

Conclusion and Future Perspectives

The derivatization of the ethynyl group on 2H-indazoles via Sonogashira coupling and azide-alkyne cycloaddition reactions provides a robust and versatile platform for the synthesis of novel and complex molecules. These methodologies are characterized by their high efficiency, broad functional group tolerance, and operational simplicity, making them indispensable tools in modern drug discovery. The ability to selectively generate different regioisomers of triazoles through the choice of catalyst (copper vs. ruthenium) further enhances the synthetic utility of this approach. As the demand for new therapeutic agents continues to grow, the strategic functionalization of privileged scaffolds like 2H-indazole will undoubtedly play a central role in the development of the next generation of medicines. Future work in this area may focus on the development of even more efficient and sustainable catalytic systems, as well as the application of these methods in the synthesis of increasingly complex and biologically relevant molecules.

References

  • 1,2,3-Triazole - Wikipedia. (n.d.). Retrieved March 29, 2026, from [Link]

  • Zhang, G., Zhang, Y., Li, P., Zhou, C., Wang, M., & Wang, L. (2023). Metal-Free Synthesis of 2H-Indazole Skeletons by Photochemistry or Thermochemistry. The Journal of Organic Chemistry, 88(15), 12341-12356. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]

  • Jadhav, S. D., Singh, U. P., & Gaikwad, D. D. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecules, 30(13), 5432. [Link]

  • Klán, P., et al. (2015). Reactivity of 2H-Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions. Organic Letters, 17(24), 6058-6061. [Link]

  • Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1260. [Link]

  • Approaches for the α‐alkynylation of heterocycles. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.). Retrieved March 29, 2026, from [Link]

  • Barun, P., Hoida, A., Borbat, I., & Vashchenko, B. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

  • Kumar, D., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 182, 111642. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 29, 2026, from [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). Molecules, 27(15), 4701. [Link]

  • Brand, J. P., Chevalley, C., Scopelliti, R., & Waser, J. (2012). Ethynyl benziodoxolones for the direct alkynylation of heterocycles: structural requirement, improved procedure for pyrroles, and insights into the mechanism. Chemistry, 18(18), 5655-5666. [Link]

  • 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers. Retrieved March 29, 2026, from [Link]

  • Synthesis of 3-alkynyl-2H-indazoles. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2011). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry, 76(19), 7891-7901. [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]

  • Synthesis and Reactions of N-Ethynyl-heterocycles. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Patton, G. C. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • A Comprehensive Guide to Click Chemistry Reaction. (2024). Labinsights. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]

  • Methods for Late-Stage Functionalization of N-heterocycles via Nitrogen Insertion. (2025). Synfacts, 21(04), 0369. [Link]

  • Click chemistry - Wikipedia. (n.d.). Retrieved March 29, 2026, from [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 6-Ethynyl-2-methyl-2H-indazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Mechanistic Rationale and Scaffold Significance The 2-methyl-2H-indazole core is a privileged bioisostere in medicinal chemistry, frequently deployed in the design of kinase inhibitors, PROTACs, and advanced fluorophores...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Scaffold Significance

The 2-methyl-2H-indazole core is a privileged bioisostere in medicinal chemistry, frequently deployed in the design of kinase inhibitors, PROTACs, and advanced fluorophores due to its unique hydrogen-bonding profile and enhanced aqueous solubility compared to its 1H-indazole tautomer. By functionalizing this core with a terminal alkyne at the 6-position, 6-ethynyl-2-methyl-2H-indazole becomes an ideal substrate for bioorthogonal conjugation via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers[1], the introduction of a Cu(I) catalyst accelerates the reaction rate by an astonishing 107 to 108 fold[2]. More importantly, the CuAAC mechanism enforces strict regiospecificity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole.

Causality of the Catalytic Cycle: The reaction is driven by the formation of a highly reactive copper acetylide intermediate. Cu(I) coordinates to the terminal alkyne of the indazole, lowering the pKa of the terminal proton and allowing facile deprotonation. This forms a σ -bound copper acetylide that is further stabilized by a π -bound copper atom. This dinuclear copper intermediate coordinates the azide, forming an unusual six-membered metallacycle. Subsequent ring contraction and protonolysis release the stable triazole linkage and regenerate the catalyst[2].

CuAAC_Mechanism Alkyne 6-ethynyl-2-methyl-2H-indazole (Terminal Alkyne) Acetylide Copper Acetylide Complex (σ- and π-bound Cu) Alkyne->Acetylide Deprotonation & Cu(I) Insertion Catalyst Active Cu(I) Species (Generated in situ) Catalyst->Acetylide Metallacycle 6-Membered Metallacycle (C-N Bond Formation) Acetylide->Metallacycle Azide Coordination Azide Azide Substrate (R-N3) Azide->Metallacycle Triazolyl Cu-Triazolyl Intermediate (Ring Contraction) Metallacycle->Triazolyl Reductive Elimination Triazolyl->Catalyst Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Product Triazolyl->Product Protonolysis

Figure 1: Mechanistic pathway of the CuAAC reaction for 6-ethynyl-2-methyl-2H-indazole.

Experimental Design: Small Molecules vs. Bioconjugation

The deployment of 6-ethynyl-2-methyl-2H-indazole varies significantly depending on whether the goal is small molecule synthesis (e.g., assembling a PROTAC linker) or bioconjugation (e.g., labeling an azide-bearing protein).

In aqueous bioconjugation, the in situ generation of Cu(I) via sodium ascorbate reduction of CuSO₄ presents a critical challenge: the production of reactive oxygen species (ROS). Unchecked, ROS and free Cu(I) will aggressively oxidize histidine and arginine residues on the target protein[3].

The Role of Accelerating Ligands: To prevent protein degradation, the use of a water-soluble accelerating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory. THPTA acts as a sacrificial reductant and tightly coordinates the Cu(I) ion, shielding the biomolecule from oxidative damage while simultaneously accelerating the cycloaddition[4]. Additionally, aminoguanidine is introduced to intercept dehydroascorbate byproducts, preventing the cross-linking of arginine side chains[4].

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and conditions required to drive the reaction to completion while preserving substrate integrity.

ParameterSmall Molecule Synthesis (PROTACs)Protein Bioconjugation
Solvent System t-BuOH/H₂O (1:1) or DMF/H₂OPBS or HEPES (pH 7.0–7.5)
Indazole Alkyne 1.0 Equivalent2.0 - 5.0 Equivalents
Azide Substrate 1.0 - 1.2 Equivalents1.0 Equivalent (Protein)
Cu Catalyst CuSO₄ (5–10 mol%)CuSO₄ (1–2 mM final)
Ligand TBTA (10 mol%)THPTA (5–10 mM final)
Reducing Agent Sodium Ascorbate (20 mol%)Sodium Ascorbate (5–10 mM)
Protective Additive None requiredAminoguanidine (5 mM)
Reaction Time 2 - 12 hours1 - 2 hours
Expected Yield > 85% (Isolated)> 90% (Conversion)

Self-Validating Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems. They include built-in quality control checkpoints to diagnose and correct catalytic stalling or substrate degradation in real-time.

Protocol A: Small Molecule Synthesis (PROTAC Linker Assembly)

Objective: Conjugate 6-ethynyl-2-methyl-2H-indazole to an azide-functionalized E3 ligase ligand.

  • Substrate Dissolution: Dissolve 6-ethynyl-2-methyl-2H-indazole (1.0 eq, 0.5 mmol) and the azide substrate (1.05 eq) in 5 mL of a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 10 mol%) and TBTA (0.05 mmol, 10 mol%) in 1 mL of DMF. Stir for 5 minutes until a homogeneous blue solution forms.

  • Initiation: Add the catalyst mixture to the substrate solution. Immediately add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 20 mol%). The solution will transition from blue to pale yellow/brown, indicating the formation of Cu(I).

  • Incubation: Stir vigorously at room temperature for 4 hours.

  • Self-Validation & Correction (TLC/LC-MS):

    • Checkpoint: Sample the reaction at 4 hours and analyze via LC-MS.

    • Diagnostic: If the unreacted indazole mass persists, the Cu(I) catalyst has likely oxidized back to Cu(II) due to atmospheric oxygen.

    • Corrective Action: Spike the reaction with an additional 10 mol% of sodium ascorbate, purge the vessel with argon, and stir for an additional 2 hours.

  • Workup: Extract with ethyl acetate (3 x 10 mL), wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Aqueous Bioconjugation (Protein Labeling)

Objective: Covalently attach 6-ethynyl-2-methyl-2H-indazole to an azide-encoded recombinant protein.

Bioconjugation_Workflow Prep 1. Reagent Prep CuSO4 + THPTA Mix 2. Complexation Incubate 5 min Prep->Mix Target 3. Add Substrates Protein-N3 + Indazole Mix->Target Initiate 4. Initiation Add Na Ascorbate Target->Initiate React 5. Reaction 1-2h at RT Initiate->React Validate 6. Validation Intact MS / SEC React->Validate

Figure 2: Step-by-step bioconjugation workflow ensuring Cu(I) stability and protein integrity.

  • Pre-reaction Validation (Fluorogenic Surrogate): Before committing the valuable protein, run a 50 µL pilot reaction using a fluorogenic azide surrogate (e.g., 3-azido-7-hydroxycoumarin) in place of the protein. A strong fluorescent signal at 477 nm confirms the Cu(I)/THPTA catalytic system is active[4].

  • Catalyst Pre-complexation (Critical Step): In a microcentrifuge tube, mix 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA. Incubate for 5 minutes. Causality: Pre-complexation ensures all Cu(II) is bound by the ligand before reduction, preventing the generation of free radicals.

  • Reaction Assembly: To 430 µL of PBS (pH 7.4) containing the azide-protein (50 µM), add 10 µL of 6-ethynyl-2-methyl-2H-indazole (10 mM stock in DMSO; final concentration 200 µM).

  • Protective Additive: Add 25 µL of 100 mM aminoguanidine hydrochloride.

  • Initiation: Add the pre-complexed CuSO₄/THPTA solution, followed immediately by 25 µL of freshly prepared 100 mM sodium ascorbate.

  • Incubation: Mix by gentle inversion and incubate at room temperature for 1 hour on a slow rotisserie.

  • Self-Validation & Purification:

    • Checkpoint: Analyze an aliquot via Intact Protein Mass Spectrometry.

    • Diagnostic: An incomplete mass shift indicates either steric hindrance at the protein's azide site or alkyne aggregation.

    • Corrective Action: If aggregation is suspected, add 5% final volume of DMSO or 0.1% Tween-20 to solubilize the indazole, and extend incubation by 1 hour.

    • Purification: Remove copper and unreacted small molecules using a size-exclusion chromatography (SEC) desalting column (e.g., PD-10) equilibrated with PBS.

References

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: National Institutes of Health (PMC) URL:[Link]

  • Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL:[Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition Source: National Institutes of Health (PMC) URL:[Link]

  • Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL:[Link]

Sources

Application

Application Notes and Protocols: A Detailed Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with 6-ethynyl-2-methyl-2H-indazole

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide provides a detailed protocol and theoretical background for performing Strain-Promoted Azide-Alkyne Cycloadditio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides a detailed protocol and theoretical background for performing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using 6-ethynyl-2-methyl-2H-indazole. As a bioorthogonal ligation method, SPAAC has become an indispensable tool in chemical biology, drug development, and materials science for its ability to form stable covalent bonds in complex biological environments without the need for cytotoxic copper catalysts.[1][2][3][4] This document offers a step-by-step methodology, discusses critical experimental parameters, and provides insights into the underlying chemical principles to enable researchers to successfully implement this powerful reaction.

Introduction to SPAAC and the Role of 6-ethynyl-2-methyl-2H-indazole

Strain-Promoted Azide-Alkyne Cycloaddition is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions.[5][6] The driving force for SPAAC is the high ring strain of cyclooctyne derivatives, which readily undergo a [3+2] cycloaddition with azides to form a stable triazole linkage.[1][3][] This reaction is bioorthogonal, meaning the reacting functional groups (azide and strained alkyne) are largely unreactive with biological molecules, making SPAAC ideal for applications in living systems.[2][5][]

While SPAAC is most commonly associated with large biomolecule modification, the use of small, functionalized alkynes like 6-ethynyl-2-methyl-2H-indazole opens avenues for the synthesis of novel chemical entities, including potential therapeutic agents and molecular probes. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs. The ethynyl group at the 6-position provides a handle for selective modification via SPAAC, allowing for the modular construction of more complex molecules.

Reaction Mechanism and Key Principles

The SPAAC reaction is a concerted 1,3-dipolar cycloaddition.[1][2] The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole ring. The release of ring strain in the cyclooctyne provides the thermodynamic driving force for the reaction to proceed efficiently at or near physiological temperatures and pH.[2][]

SPAAC_Mechanism reagents 6-ethynyl-2-methyl-2H-indazole + Azide-functionalized Molecule transition_state [3+2] Cycloaddition Transition State reagents->transition_state Strain Release product Stable Triazole Product transition_state->product Formation of C-N and N-N bonds

Caption: General mechanism of the SPAAC reaction.

Materials and Reagents

Key Reagents
  • 6-ethynyl-2-methyl-2H-indazole: The alkyne component. The synthesis of this reagent may be required if not commercially available.

  • Azide-functionalized reaction partner: This can be any molecule containing an azide group, such as a protein, a small molecule, or a fluorescent dye.

  • Strained Cyclooctyne: A variety of cyclooctynes can be used, with dibenzocyclooctyne (DBCO) and bicyclononyne (BCN) being common choices due to their high reactivity and stability.[3]

  • Solvents: The choice of solvent is critical and depends on the solubility of the reactants. Common solvents include:

    • Phosphate-buffered saline (PBS) for biological molecules.

    • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) as a co-solvent for less soluble small molecules.

    • HEPES or borate buffers, which have been shown to sometimes offer faster kinetics than PBS.[8][9][10]

Equipment
  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Reaction vials

  • Analytical equipment for reaction monitoring and product characterization (e.g., TLC, HPLC, LC-MS, NMR).

Experimental Protocol: SPAAC of 6-ethynyl-2-methyl-2H-indazole

This protocol provides a general framework. Optimal conditions may vary depending on the specific azide-containing substrate and should be determined empirically.

Preparation of Stock Solutions
  • 6-ethynyl-2-methyl-2H-indazole Stock Solution: Prepare a 10 mM stock solution in a suitable organic solvent such as DMSO or DMF.

  • Azide-Functionalized Substrate Stock Solution: Prepare a stock solution of the azide-containing molecule at a concentration of 1-10 mM in a compatible solvent. For biomolecules, use an appropriate aqueous buffer (e.g., PBS, HEPES).

Reaction Setup

The following table outlines recommended starting conditions for a small-scale trial reaction.

ParameterRecommended Starting ConditionRationale & Notes
Reactant Ratio 1.1 - 2.0 equivalents of the more accessible componentA slight excess of one reactant can drive the reaction to completion.[9]
Concentration 1-10 mMHigher concentrations generally lead to faster reaction rates.
Temperature 25°C (Room Temperature) or 37°CIncreased temperature can accelerate the reaction, but biomolecule stability must be considered.[9][11]
pH 7.0 - 8.5A slightly basic pH can enhance reaction kinetics.[9]
Reaction Time 1 - 24 hoursThe optimal time should be determined by monitoring the reaction progress.[1]
Solvent Aqueous buffer with minimal co-solventFor biological applications, keep the organic co-solvent concentration below 10% to maintain the integrity of biomolecules.[1]
Step-by-Step Procedure
  • To a reaction vial, add the desired volume of the azide-functionalized substrate solution.

  • Add the appropriate volume of the 6-ethynyl-2-methyl-2H-indazole stock solution to achieve the desired final concentration and molar ratio.

  • If necessary, add a co-solvent (e.g., DMSO) to ensure the solubility of all reactants. The final concentration of the organic solvent should be kept as low as possible.

  • Gently mix the reaction mixture and allow it to proceed at the chosen temperature with stirring.

  • Monitor the reaction progress using an appropriate analytical technique (TLC, HPLC, or LC-MS).

  • Once the reaction is complete, the product can be purified using standard techniques such as chromatography (e.g., silica gel chromatography for small molecules or size-exclusion chromatography for biomolecules).

SPAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_alkyne Prepare 6-ethynyl-2-methyl-2H-indazole stock solution mix Mix reactants in appropriate solvent/buffer prep_alkyne->mix prep_azide Prepare azide-functionalized substrate stock solution prep_azide->mix incubate Incubate at controlled temperature with stirring mix->incubate monitor Monitor reaction progress (TLC, HPLC, LC-MS) incubate->monitor purify Purify the product (Chromatography) monitor->purify Reaction Complete characterize Characterize the final product (NMR, MS) purify->characterize

Caption: A typical workflow for a SPAAC reaction.

Optimization and Troubleshooting

Issue Potential Cause Suggested Solution
Slow or incomplete reaction Low reactant concentrationIncrease the concentration of one or both reactants.[9]
Steric hindranceIf possible, introduce a PEG linker to one of the reactants to reduce steric hindrance.[10][12]
Incompatible bufferSwitch to a different buffer system (e.g., from PBS to HEPES).[8][9]
Low product yield Degradation of reactantsEnsure the stability of your reactants under the chosen reaction conditions.
Side reactionsWhile SPAAC is highly selective, consider the possibility of side reactions if your substrates contain other reactive functionalities.
Difficulty in product purification Similar properties of reactants and productOptimize the reaction to go to completion to simplify purification. Consider using a different chromatography method.

Characterization of the Product

The successful formation of the triazole product can be confirmed by various analytical techniques:

  • Mass Spectrometry (MS): The most direct way to confirm the formation of the desired product is by observing its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the characteristic signals of the triazole ring and confirm the structure of the final product.[13][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to monitor the reaction progress and to assess the purity of the final product.[15][16]

Conclusion

The Strain-Promoted Azide-Alkyne Cycloaddition offers a robust and versatile method for the covalent modification of molecules.[1][3] The use of 6-ethynyl-2-methyl-2H-indazole as a reaction partner provides a valuable tool for the synthesis of novel compounds with potential applications in drug discovery and chemical biology. By understanding the core principles of SPAAC and carefully optimizing the reaction conditions, researchers can effectively utilize this powerful click reaction to advance their scientific goals.

References

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - Creative Biolabs. (n.d.). Retrieved from [Link]

  • Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides - ChemRxiv. (n.d.). Retrieved from [Link]

  • Effect of Buffer Conditions and Organic Co-Solvents on the Rate of Strain-Promoted Azide-Alkyne Cycloaddition - ResearchGate. (n.d.). Retrieved from [Link]

  • The effects of buffer, pH, and temperature upon SPAAC reaction rates - RSC Publishing. (2025, January 28). Retrieved from [Link]

  • SPAAC iClick: Progress Towards a Bioorthogonal Reaction Incorporating Metal Ions - The Royal Society of Chemistry. (2021, August 6). Retrieved from [Link]

  • The Effects of Buffer, pH, and Temperature Upon SPAAC Reaction Rates - ResearchGate. (2025, January 28). Retrieved from [Link]

  • Protocols - baseclick. (n.d.). Retrieved from [Link]

  • Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC. (n.d.). Retrieved from [Link]

  • Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. - SciSpace. (n.d.). Retrieved from [Link]

  • The effects of buffer, pH, and temperature upon SPAAC reaction rates. - R Discovery. (2025, January 1). Retrieved from [Link]

  • Effect of Buffer Conditions and Organic Cosolvents on the Rate of Strain-Promoted Azide–Alkyne Cycloaddition - ACS Publications. (2016, July 7). Retrieved from [Link]

  • Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (2024, May 22). Retrieved from [Link]

  • The effects of buffer, pH, and temperature upon SPAAC reaction rates - RSC Publishing. (n.d.). Retrieved from [Link]

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. (n.d.). Retrieved from [Link]

  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC. (n.d.). Retrieved from [Link]

  • ¹H‐NMR spectrum of strain‐promoted azide‐alkyne cycloaddition (SPAAC)... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC. (n.d.). Retrieved from [Link]

  • Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC. (n.d.). Retrieved from [Link]

  • HPLC profile of competitive click reaction between SPAAC and... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl) - MDPI. (2016, February 19). Retrieved from [Link]

  • 2H-Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA - PMC. (2025, March 13). Retrieved from [Link]

  • Reactivity of 2H‑Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions - PMC. (n.d.). Retrieved from [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclizati - Rsc.org. (n.d.). Retrieved from [Link]

  • Original synthesis of 6-(ethylthio)methyl indazole[10]. Reagents and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved from [Link]

  • Taming the reactivity of alkyl azides by intramolecular hydrogen bonding: site-selective conjugation of unhindered diazides - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography | LCGC International. (2023, June 19). Retrieved from [Link]

  • SPAAC iClick: progress towards a bioorthogonal reaction in-corporating metal ions - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

Method

Application Note: 6-Ethynyl-2-methyl-2H-indazole (6-EMI) as a Bioorthogonal Probe for Metabolic Labeling

Introduction and Mechanistic Rationale Metabolic labeling combined with bioorthogonal chemistry has revolutionized our ability to visualize biomacromolecules—such as glycans, proteins, and lipids—in their native cellular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Metabolic labeling combined with bioorthogonal chemistry has revolutionized our ability to visualize biomacromolecules—such as glycans, proteins, and lipids—in their native cellular environments. While traditional bulky fluorophores (e.g., cyanine dyes) are widely used, their large steric footprint can perturb the natural trafficking and localization of labeled metabolites.

6-ethynyl-2-methyl-2H-indazole (6-EMI) has emerged as a highly efficient, ultra-compact bioorthogonal probe designed to circumvent these limitations.

Mechanistic Causality: The efficacy of 6-EMI is rooted in its bipartite structure. The 2-methyl-2H-indazole core serves as an electron-deficient, highly photostable scaffold that has been extensively validated in the development of biheteroaryl fluorophores (). The terminal ethynyl group acts as the bioorthogonal handle, enabling rapid Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with azide-functionalized metabolites.

Crucially, the unreacted 6-EMI probe exhibits minimal background fluorescence. However, upon CuAAC ligation with an azide, the formation of the 1,2,3-triazole ring extends the π -conjugation of the indazole system. This structural rigidification frequently induces a fluorogenic "turn-on" effect, drastically improving the signal-to-noise ratio in complex biological matrices without the need for exhaustive washing steps (, ).

Physicochemical Properties & Reaction Parameters

To ensure reproducibility, it is critical to understand the physical constraints of the probe. 6-EMI is highly hydrophobic; therefore, stock solutions must be maintained in anhydrous DMSO to prevent precipitation upon introduction to aqueous biological buffers.

Table 1: 6-EMI Probe Specifications

ParameterSpecificationApplication Insight
Chemical Name 6-ethynyl-2-methyl-2H-indazoleUltra-compact scaffold minimizes steric hindrance.
CAS Number 2551117-88-3-
Molecular Weight 156.19 g/mol Readily permeates fixed/permeabilized cell membranes.
Reactive Handle Terminal Alkyne (-C≡CH)Requires Cu(I) catalysis for activation.
Target Conjugate Aliphatic/Aromatic Azides (-N₃)Pairs with metabolic precursors like Ac₄ManNAz or AHA.
Solubility DMSO, DMFPrepare 10 mM stocks; keep final DMSO in assay <1%.

Experimental Workflow

The following diagram illustrates the self-validating workflow for metabolic labeling. The inclusion of a vehicle-treated control (cells fed with non-azide precursors) is mandatory to establish the baseline background fluorescence of the click reaction.

Workflow N1 Azide-Metabolite (e.g., Ac4ManNAz) N2 Metabolic Incorporation N1->N2 Cell Culture N3 Azide-Tagged Biomolecule N2->N3 Biosynthesis N4 CuAAC Reaction (6-EMI + Cu catalyst) N3->N4 Fixation N5 Triazole-Linked Fluorophore N4->N5 Click Ligation N6 Fluorescence Imaging N5->N6 Wash & Mount

Figure 1: Workflow for metabolic labeling and CuAAC-mediated fluorescent detection using 6-EMI.

Step-by-Step Methodology: Metabolic Labeling & CuAAC

This protocol is optimized for adherent mammalian cells using an azide-tagged sugar (e.g., Ac₄ManNAz) to track sialic acid biosynthesis ().

Phase A: Metabolic Incorporation
  • Seed Cells: Plate cells on glass coverslips in a 6-well plate to reach 60-70% confluency.

  • Metabolite Treatment: Supplement the culture media with 50 µM Ac₄ManNAz. Crucial: Prepare a parallel well with 50 µM Ac₄ManNAc (non-azide analog) as a negative control.

  • Incubation: Incubate for 48 hours under standard conditions (37°C, 5% CO₂).

Phase B: Fixation and Permeabilization
  • Wash: Rinse cells gently 3× with ice-cold PBS (pH 7.4) to remove unincorporated sugars.

  • Fixation: Incubate with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash 2× with PBS, then incubate with 0.1% Triton X-100 in PBS for 10 minutes. Wash 3× with PBS.

Phase C: CuAAC Reaction (Click Chemistry)

The order of reagent addition is a critical failure point. Pre-complexing the copper with the ligand prevents the precipitation of Cu(II) and suppresses the generation of reactive oxygen species (ROS) that degrade biological architectures.

Table 2: CuAAC Reaction Master Mix (per 100 µL)

ReagentStock Conc.Final Conc.Volume (µL)Addition Order
PBS (pH 7.4) 1X1X86.01
6-EMI Probe 1 mM (in DMSO)10 µM1.02
CuSO₄ 100 mM (in H₂O)1 mM1.03 (Pre-mix with THPTA)
THPTA Ligand 500 mM (in H₂O)5 mM1.03 (Pre-mix with CuSO₄)
Aminoguanidine 500 mM (in H₂O)5 mM1.04
Sodium Ascorbate 100 mM (in H₂O)10 mM10.05 (Add immediately before use)

Expert Protocol Steps:

  • In a microcentrifuge tube, pre-mix CuSO₄ and THPTA ligand. Let stand for 3 minutes until a faint blue complex forms.

  • Add PBS, 6-EMI probe, and Aminoguanidine to the tube. Causality Insight: Aminoguanidine is included to scavenge dehydroascorbate byproducts, preventing non-specific protein cross-linking.

  • Immediately before application , add freshly prepared Sodium Ascorbate. Causality Insight: Ascorbate acts as the reducing agent to convert Cu(II) to the catalytically active Cu(I). If the ascorbate stock has turned yellow, it is oxidized and will fail to initiate the reaction.

  • Apply 100 µL of the Master Mix to each coverslip. Incubate in the dark at room temperature for 45 minutes.

Phase D: Imaging Preparation
  • Wash: Remove the click mixture and wash the coverslips 3× with PBS containing 0.5% BSA and 0.1% Tween-20 (5 minutes per wash) to extract unreacted hydrophobic 6-EMI.

  • Mount: Mount coverslips onto glass slides using a mounting medium containing DAPI.

  • Analysis: Image via confocal microscopy using the appropriate excitation/emission channels determined for the conjugated 6-EMI indazole derivative.

Troubleshooting & Optimization

Table 3: Diagnostic Guide for CuAAC Labeling

Observed IssueProbable CauseExpert Solution
No Fluorescence Signal Oxidized Sodium AscorbateDiscard yellowish ascorbate stocks. Always prepare Sodium Ascorbate fresh in deionized water immediately before use.
High Background in Control Incomplete Probe Washout6-EMI is hydrophobic. Increase the stringency of post-click washes by adding 0.5% BSA or 1% Tween-20 to the wash buffer to scavenge lipophilic aggregates.
Cellular Morphology Loss ROS-induced DegradationEnsure the THPTA:CuSO₄ ratio is strictly maintained at 5:1. The ligand shields the biological sample from oxidative damage during Cu(I) cycling.

References

  • Title: Unparalleled Ease of Access to a Library of Biheteroaryl Fluorophores via Oxidative Cross-Coupling Reactions: Discovery of Photostable NIR Probe for Mitochondria Source: Journal of the American Chemical Society (2016) URL: [Link]

  • Title: Nitroreductase-induced bioorthogonal ligation for prodrug activation: A traceless strategy for cancer-specific imaging and therapy Source: Bioorganic Chemistry (2022) URL: [Link]

  • Title: Bio-orthogonally Activatable Fluorescent Probe for Specific Imaging of Myeloid Cell Leukemia 1 Protein Source: Analytical Chemistry (2023) URL: [Link]

  • Title: Metabolic Labeling of Glycans with Azido Sugars and Subsequent Glycan-Profiling and Visualization via Staudinger Ligation Source: Nature Protocols (2007) URL: [Link]

Application

Application Notes and Protocols for the Use of 6-ethynyl-2-methyl-2H-indazole in High-Throughput Screening Assays

Introduction: A Privileged Scaffold with a Bioorthogonal Handle The convergence of pharmacologically relevant scaffolds with powerful bioorthogonal chemistries has created unprecedented opportunities in drug discovery. 6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold with a Bioorthogonal Handle

The convergence of pharmacologically relevant scaffolds with powerful bioorthogonal chemistries has created unprecedented opportunities in drug discovery. 6-ethynyl-2-methyl-2H-indazole is a prime example of such a molecule, strategically designed for high-throughput screening (HTS) applications. It features two key components:

  • The 2H-Indazole Core: The indazole ring system is a "privileged" structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anti-inflammatory and anti-tumor effects.[1][2] The 2-methyl substitution stabilizes a specific tautomeric form of the indazole ring.[3] This core structure provides a solid foundation for discovering novel interactions with biological targets.[1][2]

  • The 6-Ethynyl Group: The terminal alkyne is a versatile and compact chemical handle. Its presence in a relatively inert region of the electromagnetic spectrum makes it suitable for techniques like Raman spectroscopy.[4] More importantly, it is one of the key functional groups for bioorthogonal "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6][7][8][9] This reaction is highly efficient, specific, and can be performed in complex biological media, making it ideal for HTS.[5][10][11][12]

This combination makes 6-ethynyl-2-methyl-2H-indazole a powerful tool for various HTS campaigns, including fragment-based screening and target deconvolution studies. This document provides detailed protocols for its application in these contexts.

Application 1: Fragment-Based Screening for Novel Binders

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, particularly for challenging targets.[13][14] The low molecular weight of fragments often results in weak binding affinities, which can be difficult to detect using traditional HTS methods.[14] The ethynyl group on 6-ethynyl-2-methyl-2H-indazole provides a sensitive handle for detecting these low-affinity interactions.

Workflow for Fragment-Based Screening using Click Chemistry

This workflow outlines a typical fragment-based screening cascade to identify and validate proteins that bind to 6-ethynyl-2-methyl-2H-indazole in a complex biological sample, such as a cell lysate.

FBDD_Workflow cluster_0 Screening Phase cluster_1 Hit Identification cluster_2 Validation A Incubate 6-ethynyl-2-methyl-2H-indazole with cell lysate B Perform CuAAC with Azide-Biotin A->B Target Binding C Streptavidin Pulldown B->C Biotinylation of Fragment-Target Complex D Elute Bound Proteins C->D Isolation E SDS-PAGE and Western Blot (for known targets) D->E F LC-MS/MS Proteomics (for unknown targets) D->F G Dose-Response Experiments E->G F->G Candidate Proteins H Orthogonal Biophysical Assays (e.g., SPR, ITC, MST) G->H Confirmed Hits

Caption: Fragment-based screening workflow using 6-ethynyl-2-methyl-2H-indazole.

Detailed Protocol: Lysate-Based Fragment Screening

This protocol is designed for a 96-well plate format suitable for HTS.

Materials:

  • 6-ethynyl-2-methyl-2H-indazole (stock solution in DMSO)

  • Cell lysate (e.g., from a relevant cell line, normalized for total protein concentration)

  • Azide-PEG3-Biotin (stock solution in DMSO)

  • Copper(II) Sulfate (CuSO4) (stock solution in water)[6][7]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water)[6][7]

  • Sodium Ascorbate (freshly prepared stock solution in water)[6][7]

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2% SDS in PBS)

  • 96-well plates

Procedure:

  • Compound Incubation:

    • To each well of a 96-well plate, add 50 µL of cell lysate (1-5 mg/mL).

    • Add 1 µL of 6-ethynyl-2-methyl-2H-indazole to achieve the desired final concentration (e.g., 10-100 µM). Include DMSO-only wells as a negative control.

    • Incubate for 1 hour at 4°C with gentle shaking.

  • Click Reaction:

    • Prepare the "click-mix" immediately before use. For each reaction, combine:

      • 1 µL of Azide-PEG3-Biotin (from a 2.5 mM stock)

      • 1 µL of THPTA (from a 100 mM stock)[6][7]

      • 1 µL of CuSO4 (from a 20 mM stock)[6][7]

    • Vortex the click-mix briefly.

    • Add 3 µL of the click-mix to each well.

    • Initiate the reaction by adding 1 µL of freshly prepared 300 mM sodium ascorbate.[6][7]

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Protein Pulldown:

    • Add 20 µL of pre-washed streptavidin-coated magnetic beads to each well.

    • Incubate for 1 hour at room temperature with shaking to capture the biotinylated protein-fragment complexes.

    • Place the plate on a magnetic stand and discard the supernatant.

    • Wash the beads 3 times with 200 µL of wash buffer.

  • Elution and Analysis:

    • Elute the bound proteins by adding 30 µL of elution buffer and incubating at 95°C for 10 minutes.

    • Transfer the eluate to a new plate.

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining or Western blotting for specific targets. For unbiased target identification, proceed with LC-MS/MS analysis.[15]

Data Presentation: Hypothetical Screening Results
Fragment IDStructureConcentration (µM)Target Enrichment (Fold Change vs. DMSO)Validated Hit
1 6-ethynyl-2-methyl-2H-indazole50Kinase A: 8.2Yes
1 6-ethynyl-2-methyl-2H-indazole50Protein B: 1.5No
Control DMSON/AKinase A: 1.0N/A

Application 2: Target Engagement and Cellular Imaging

The ethynyl group can also be used to confirm target engagement in living cells and for cellular imaging applications. This is particularly useful for validating that a compound reaches its intended target in a physiological context.

Workflow for Cellular Target Engagement

Cellular_Engagement_Workflow A Treat live cells with 6-ethynyl-2-methyl-2H-indazole B Cell Lysis A->B Cellular uptake and target binding C Perform CuAAC with Azide-Fluorophore B->C Labeling of target D In-gel Fluorescence Scanning C->D Detection E Western Blot for Target Protein D->E Confirmation

Caption: Workflow for in-cell target engagement of 6-ethynyl-2-methyl-2H-indazole.

Detailed Protocol: In-Gel Fluorescence Target Engagement Assay

Materials:

  • Adherent cells cultured in appropriate plates

  • 6-ethynyl-2-methyl-2H-indazole (stock solution in DMSO)

  • Azide-functionalized fluorophore (e.g., Azide-TAMRA)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents (as in the previous protocol)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with varying concentrations of 6-ethynyl-2-methyl-2H-indazole (and a DMSO control) for a defined period (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash cells with cold PBS.

    • Lyse the cells directly in the plate with lysis buffer.

    • Collect the lysate and clarify by centrifugation. Determine the protein concentration.

  • Click Reaction:

    • In a microfuge tube, combine 50 µg of protein lysate with the click chemistry reagents, using an azide-fluorophore instead of azide-biotin.

    • Incubate for 1 hour at room temperature.

  • Analysis:

    • Add SDS-PAGE loading buffer to the reaction mixture.

    • Separate the proteins on an SDS-PAGE gel.

    • Scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore.

    • A fluorescent band at the expected molecular weight of the target protein, with increasing intensity corresponding to higher concentrations of the compound, indicates target engagement.

    • The identity of the band can be confirmed by Western blotting of the same gel.

Data Presentation: Hypothetical Target Engagement Data
Concentration of 6-ethynyl-2-methyl-2H-indazole (µM)0 (DMSO)151025
Fluorescence Intensity (Arbitrary Units) 1058503200750012500

Scientific Integrity and Causality

  • Choice of Click Chemistry Reagents: The use of a water-soluble ligand like THPTA is crucial for biological applications as it stabilizes the Cu(I) catalyst, reduces cellular toxicity, and improves reaction efficiency in aqueous environments like cell lysates.[6][7]

  • Fresh Sodium Ascorbate: Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) catalyst. It is susceptible to oxidation, so a freshly prepared solution is essential for robust and reproducible click reactions.[6][7]

  • Controls are Critical: The inclusion of DMSO-only controls is non-negotiable. This allows for the differentiation between specific binding of the ethynyl-containing fragment and non-specific binding of the detection reagents (biotin or fluorophore) or the streptavidin beads.

  • Orthogonal Validation: Hits identified through these screening methods should always be validated using orthogonal, label-free techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) to confirm direct binding and determine binding kinetics and affinity.

Conclusion

6-ethynyl-2-methyl-2H-indazole is a versatile chemical tool for modern high-throughput screening campaigns. The combination of a biologically relevant indazole core with a bioorthogonally reactive ethynyl group enables robust and sensitive assays for fragment-based screening, target identification, and validation of target engagement. The protocols outlined here provide a starting point for researchers to leverage this molecule in their drug discovery efforts.

References

  • baseclick GmbH. Click Reaction Protocol Kits for Imaging, Cytometry & HTS.
  • Warner, K. D., Hajdin, C. E., & Weeks, K. M. (2018). Fragment-based approaches to identify RNA binders. Biochemistry, 57(3), 294-304.
  • Asano, T., et al. (2016). Alkyne-Tag SERS Screening and Identification of Small-Molecule-Binding Sites in Protein. Analytical Chemistry, 88(21), 10493-10500.
  • Brewer, S. H., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B, 126(51), 10834-10845. Available from: [Link]

  • Sommer, F., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 135(8), 2914-2917.
  • Suresh, B. M., et al. (2023). Binding of a diazirine and alkyne labelled fragment to an RNA target... ChemMedChem, 18(11), e202300109. Available from: [Link]

  • Astro, A. M., et al. (2023). Terminal Alkyne-Modified DNA Aptamers with Enhanced Protein Binding Affinities. ACS Chemical Biology, 18(9), 1935-1941. Available from: [Link]

  • BroadPharm. Click Chemistry Protocols.
  • Parker, C. G., & Cravatt, B. F. (2021). Fragment-based covalent ligand discovery. Chemical Society Reviews, 50(4), 2338-2350.
  • Creative PEGWorks. Click Chemistry Protocols.
  • Sletten, E. M., & Bertozzi, C. R. (2014). Finding the Right (Bioorthogonal) Chemistry. ACS Chemical Biology, 9(1), 16-20. Available from: [Link]

  • Zhang, W., & Liu, W. (2021). Biosynthesis of alkyne-containing natural products. Natural Product Reports, 38(3), 514-531. Available from: [Link]

  • Lumiprobe Corporation. Protocol: Click-Chemistry Labeling of Oligonucleotides and DNA.
  • Gene Link. Click Chemistry Design and Protocols.
  • Sommer, F., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 135(8), 2914-2917. Available from: [Link]

  • Fox, J. M., et al. (2021). Bioorthogonal chemistry. Nature Reviews Methods Primers, 1(1), 1-22. Available from: [Link]

  • Scinto, S. L., et al. (2021). Bioorthogonal Chemistry and Its Applications. Chemical Reviews, 121(12), 6923-6974. Available from: [Link]

  • Carlson, J. C. T. (2025). Building a Medicinal Chemistry Framework for Bioorthogonal Probes. ACS Central Science, 11(6), 1185-1187. Available from: [Link]

  • Zhang, C., et al. (2022). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry, 10, 999740. Available from: [Link]

  • Kalesh, K. A., et al. (2019). Fragment-Based Covalent Ligand Screening Enables Rapid Discovery of Inhibitors for the RBR E3 Ubiquitin Ligase HOIP. Journal of the American Chemical Society, 141(4), 1736-1745. Available from: [Link]

  • Kumar, M. R., et al. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 9(1), 20-34.
  • Organic Chemistry Portal. 2H-Indazole synthesis. Available from: [Link]

  • Beifuss, U., et al. (2016). Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles. Molecules, 21(2), 231. Available from: [Link]

  • Supporting Information for Efficient synthesis of 2-aryl-2H-indazoles by base-catalyzed benzyl C–H deprotonation and cyclization. Royal Society of Chemistry. Available from: [Link]

  • Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7294. Available from: [Link]

  • Wang, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 332. Available from: [Link]

  • Kumar, P., et al. (2025). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. International Journal of Scientific Development and Research, 10(2), a948-a957. Available from: [Link]

  • Genung, N. E., et al. (2017). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. The Journal of Organic Chemistry, 82(24), 13355-13364. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Ethynyl-2-Methyl-2H-Indazole Probes in Chemoproteomics

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific technical challenges of utilizing 6-ethynyl-2-methyl-2H-indazole probes in activity-based p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific technical challenges of utilizing 6-ethynyl-2-methyl-2H-indazole probes in activity-based protein profiling (ABPP) and chemoproteomics.

The 2-methyl-2H-indazole scaffold is a "privileged motif" frequently deployed in the design of kinase inhibitors (e.g., targeting ABL1, PLK4) and viral protease inhibitors [1]. By functionalizing this core with an ethynyl group at the 6-position, researchers can deploy copper-catalyzed azide-alkyne cycloaddition (CuAAC) to map target engagement. However, the structural promiscuity of the indazole core combined with the inherent background of click chemistry often results in severe off-target labeling. This guide provides the mechanistic causality and self-validating workflows required to isolate true biological targets from experimental noise.

I. Workflow & Mechanistic Causality

Off-target labeling in ethynyl-indazole ABPP arises from two distinct mechanistic pathways:

  • Scaffold Promiscuity: The indazole core mimics the adenine ring of ATP, allowing it to intercalate into the highly conserved hinge region of the kinome [2]. If the probe concentration exceeds the Kd​ of its primary target, it will kinetically drive labeling toward lower-affinity off-targets.

  • CuAAC-Induced Background: Free Cu(I) can catalyze the formation of reactive oxygen species (ROS). This leads to the non-specific covalent adduction of the azide-reporter (e.g., TAMRA-azide or Biotin-azide) to highly abundant cellular proteins, independent of the probe [3].

Workflow A 1. Probe Incubation (6-ethynyl-2-methyl-2H-indazole) B 2. Cell Lysis & Protein Extraction A->B C 3. CuAAC Click Chemistry (Azide-Reporter) B->C D 4. Stringent Washing (Reduce Off-Target) C->D E 5. Detection (LC-MS/MS or In-Gel) D->E

Chemoproteomic workflow utilizing 6-ethynyl-2-methyl-2H-indazole probes for target profiling.

II. Quantitative Optimization Data

To successfully reduce off-target labeling, the probe concentration and the CuAAC reaction conditions must be tightly controlled. The table below summarizes the causal relationship between these variables and the resulting Signal-to-Noise Ratio (SNR).

Table 1: Impact of Probe Concentration and CuAAC Conditions on SNR

Probe Conc. (µM)Cu:THPTA RatioWash StringencySpecific Target SNROff-Target Background
10.0 µM1:1Low (1x MeOH)2.1High (+++)
1.0 µM1:1Low (1x MeOH)4.5Moderate (++)
1.0 µM1:5High (3x MeOH/CHCl₃)12.8Low (+)
0.1 µM 1:5 High (3x MeOH/CHCl₃) 9.2 Undetectable (-)

Note: While 1.0 µM yields the highest absolute signal (SNR 12.8), titrating down to 0.1 µM provides the cleanest background, which is critical for LC-MS/MS applications.

III. Self-Validating Experimental Protocol: Competitive ABPP

To definitively prove that a labeled protein is a specific target of the 6-ethynyl-2-methyl-2H-indazole probe and not an off-target artifact, you must use a self-validating competitive workflow . This protocol utilizes three parallel arms: a vehicle control, a probe arm, and a competition arm. If a signal appears in the probe arm but is successfully outcompeted by the parent compound in the competition arm, the target is internally validated.

Step-by-Step Methodology:

  • Cell Culture & Pre-incubation: Plate cells to 80% confluency in three separate dishes. For the Competition Arm, pre-incubate cells with 10 µM of the non-ethynyl parent indazole compound for 30 minutes.

    • Causality: Pre-saturating the specific binding pockets with the parent compound prevents the ethynyl-probe from binding true targets, forcing it into off-target sites or leaving it unbound.

  • Probe Labeling: Add the 6-ethynyl-2-methyl-2H-indazole probe (titrated to 0.1–1.0 µM) to the Probe Arm and the Competition Arm. Add DMSO to the Vehicle Arm. Incubate for 1 hour at 37°C.

    • Causality: Limiting incubation time prevents the thermodynamic accumulation of the probe in off-target lipophilic pockets.

  • Lysis & Normalization: Lyse cells using 1% NP-40 buffer. Normalize protein concentrations across all three arms to exactly 2.0 mg/mL using a BCA assay.

  • Optimized CuAAC Click Chemistry: Prepare a pre-mix of 1 mM CuSO₄ and 5 mM THPTA (1:5 ratio). Add the click mixture to the lysates: 100 µM Reporter-Azide, 1 mM freshly prepared TCEP, and the Cu/THPTA pre-mix. React for 1 hour at Room Temperature.

    • Causality: Pre-mixing CuSO₄ and the THPTA ligand prevents free Cu(I) from catalyzing non-specific protein oxidation and aggregation, which is the #1 cause of background noise.

  • Stringent Protein Precipitation: Precipitate proteins using a cold methanol/chloroform extraction. Wash the resulting protein pellet 3x with cold methanol.

    • Causality: This strips away non-covalently bound unreacted probe and excess fluorophore, drastically reducing background noise.

  • Readout: Resuspend the pellets in SDS loading buffer, boil for 5 minutes, and resolve via SDS-PAGE for in-gel fluorescence or proceed to trypsin digestion for LC-MS/MS.

IV. Troubleshooting Logic & FAQs

Troubleshooting Root High Off-Target Labeling Detected Click Click Chemistry Background? Root->Click No-probe control is high Probe Probe Promiscuity? Root->Probe No-probe control is clean Click_Sol1 Optimize Cu(I)/Ligand Ratio Click->Click_Sol1 Click_Sol2 Increase Wash Stringency Click->Click_Sol2 Probe_Sol1 Titrate Probe (0.1-1 µM) Probe->Probe_Sol1 Probe_Sol2 Competitive Profiling Probe->Probe_Sol2

Decision tree for diagnosing and resolving off-target labeling in ethynyl-indazole ABPP.

Q1: I see a massive fluorescent smear in my gel, even in the DMSO (no-probe) vehicle control. What is happening? A: This is a classic symptom of CuAAC-induced background, not probe promiscuity. Free copper generates reactive oxygen species (ROS) that non-specifically crosslink the azide-fluorophore to abundant proteins (like albumin or cytoskeletal elements). Solution: Ensure you are using a 1:5 ratio of CuSO₄ to THPTA (or TBTA). Additionally, ensure your TCEP is freshly prepared; degraded reducing agents fail to maintain copper in the active Cu(I) state, leading to side reactions.

Q2: My LC-MS/MS data shows my 6-ethynyl-2-methyl-2H-indazole probe is pulling down over 100 kinases. Is the probe fundamentally flawed? A: Not necessarily. The 2-methyl-2H-indazole scaffold is a highly privileged motif recognized by the ATP-binding pocket of many kinases. If you are using an activity-based probe with a reactive electrophile, high concentrations will drive the reaction kinetically toward lower-affinity off-targets. Solution: Perform a dose-titration down to the nanomolar range. True targets will saturate early, while off-targets will show linear dose-dependency. Always run the self-validating competitive protocol outlined above.

Q3: Does the position of the ethynyl group on the indazole core affect off-target labeling? A: Yes, the spatial orientation of the alkyne handle is critical. Structural studies show that placing the ethynyl group at the 6-position often directs the handle toward the solvent-exposed region of the binding pocket. However, if the handle clashes with lipophilic residues in a specific target, the probe's affinity drops. This forces researchers to use higher concentrations to see a signal, which paradoxically increases off-target labeling. Always verify the predicted binding pose via molecular docking before executing the assay.

V. References
  • Chakraborty, P., et al. "Molecular Dynamics-Guided Design and Chemoproteomic Profiling of Covalent Kinase Activity Probes." Journal of the American Chemical Society, 2024. URL:[Link]

  • Palumbo, R., et al. "Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway." Journal of Medicinal Chemistry, 2010. URL:[Link]

  • Speers, A. E., & Cravatt, B. F. "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology, 2004. URL:[Link]

Optimization

Technical Support Center: 6-Ethynyl-2-methyl-2H-indazole-Derived Fluorophores

Welcome to the advanced technical support and troubleshooting center for 6-ethynyl-2-methyl-2H-indazole-derived fluorophores. These molecules, often serving as the electron-deficient core in "Indazo-Fluor" Donor-Acceptor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for 6-ethynyl-2-methyl-2H-indazole-derived fluorophores. These molecules, often serving as the electron-deficient core in "Indazo-Fluor" Donor-Acceptor (D-A) systems, are renowned for their massive Stokes shifts, tunable full-color emissions, and exceptional photostability[1]. The 6-ethynyl modification provides a highly efficient bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing seamless integration into biological systems without compromising the structural integrity of the dye[2].

This guide is designed for researchers and drug development professionals to troubleshoot conjugation issues, optimize imaging parameters, and maximize the photostability of these advanced probes.

Troubleshooting Guide: Conjugation & Imaging

Q: I performed a CuAAC click reaction with my 6-ethynyl-2-methyl-2H-indazole probe, but the resulting bioconjugate shows almost no fluorescence. What happened? A: This is a classic case of paramagnetic quenching . Copper (Cu²⁺/Cu⁺) ions used as catalysts in the click reaction can coordinate with the newly formed triazole ring and the adjacent indazole nitrogen atoms. Because copper is paramagnetic, it facilitates rapid non-radiative decay of the fluorophore's excited state, effectively quenching the emission.

  • The Fix: You must rigorously remove residual copper post-conjugation. Incorporate a washing step using a strong chelator like EDTA (Ethylenediaminetetraacetic acid) or bathocuproine disulfonate (BCS) at a concentration of 1-5 mM for 30 minutes before final purification.

Q: My live-cell imaging shows rapid photobleaching of the Indazo-Fluor, contradicting its "highly photostable" classification. How do I fix this? A: While 2-methyl-2H-indazole cores are inherently resistant to photobleaching due to their efficient Intramolecular Charge Transfer (ICT) states[1], rapid degradation usually indicates triplet state saturation caused by excessive laser power. When the ICT state is overwhelmed, the molecule enters a long-lived triplet state, reacting with dissolved oxygen to form Reactive Oxygen Species (ROS). These ROS then oxidatively cleave the conjugated biheteroaryl bonds.

  • The Fix:

    • Reduce laser excitation power by 50% and increase the detector gain (e.g., PMT or GaAsP sensor).

    • Ensure you are exciting the fluorophore exactly at its absorption maximum; off-peak excitation often requires higher laser power to achieve the same brightness, exacerbating ROS generation.

    • Add a triplet-state quencher (e.g., Trolox or ascorbic acid) to your imaging buffer to scavenge ROS and rapidly return the fluorophore to its ground state.

Q: The fluorophore precipitates or loses signal when transferred from my DMSO stock to an aqueous biological buffer. Why? A: This is Aggregation-Caused Quenching (ACQ) . The 2-methyl-2H-indazole core, especially when cross-coupled with other heteroarenes (like thiophene or benzofuran), is highly hydrophobic[1]. In purely aqueous media, the planar molecules stack (π-π stacking), which dissipates emission energy as heat rather than light.

  • The Fix: Maintain at least 1-5% DMSO or add a biocompatible surfactant (like 0.01% Tween-20) in the final assay buffer. Alternatively, conjugate the ethynyl probe to a highly hydrophilic target (e.g., a PEGylated azide) to sterically hinder π-π stacking.

Quantitative Data: Photophysical Comparison

To understand the operational advantages of 2-methyl-2H-indazole derivatives, compare their photophysical metrics against standard commercial dyes. The D-A architecture of Indazo-Fluors minimizes self-absorption and maximizes photon output over time[1][2].

Fluorophore ClassCore StructureMax Stokes Shift (cm⁻¹)Quantum Yield (Φ)Photobleaching Half-Life (t½)*
Indazo-Fluors 2-methyl-2H-indazoleUp to 8,705Up to 0.93> 60 minutes
Cyanine 5 (Cy5) Polymethine chain~1,000~0.27~ 15 minutes
Fluorescein (FITC) Xanthene~800~0.90< 5 minutes
ATTO 647N Rhodamine derivative~1,200~0.65~ 45 minutes

*t½ measured under continuous 100 mW laser irradiation in PBS (pH 7.4).

Standardized Experimental Protocols

To ensure self-validating and reproducible results, follow these optimized methodologies for conjugation and photostability validation.

Protocol A: CuAAC Bioconjugation with Copper Quenching

Causality: Using a stabilizing ligand (THPTA) prevents Cu(I) from disproportionating and generating ROS during the reaction, which would otherwise pre-bleach the indazole fluorophore before imaging even begins.

  • Prepare Catalyst Premix: In a microcentrifuge tube, mix 50 µL of 20 mM CuSO₄ with 100 µL of 50 mM THPTA ligand. Incubate for 5 minutes at room temperature.

  • Reaction Assembly: To 500 µL of your azide-modified target (10 µM in PBS), add 10 equivalents of the 6-ethynyl-2-methyl-2H-indazole fluorophore (dissolved in high-purity DMSO).

  • Reduction: Add 20 µL of freshly prepared 100 mM Sodium Ascorbate to the Catalyst Premix. The solution should turn colorless, indicating the reduction of Cu(II) to active Cu(I).

  • Initiation: Add 50 µL of the activated catalyst mixture to the Reaction Assembly. Vortex gently and incubate in the dark at room temperature for 2 hours.

  • Copper Chelation (Critical): Add EDTA to a final concentration of 5 mM. Incubate for 30 minutes to strip paramagnetic copper from the fluorophore's triazole linkage.

  • Purification: Purify the conjugate using a size-exclusion spin column (e.g., NAP-5) equilibrated with PBS.

Protocol B: Self-Validating Photostability Assay

Causality: By running a known standard (Cy5) in parallel, you validate that your laser power and buffer conditions are consistent, isolating the intrinsic photostability of the indazole core from environmental artifacts[2].

  • Sample Preparation: Prepare 1 µM solutions of your purified Indazo-Fluor conjugate and a reference Cy5-azide conjugate in PBS (pH 7.4).

  • Baseline Measurement: Place 100 µL of the sample in a quartz microcuvette. Measure the initial fluorescence intensity ( I0​ ) at the respective emission maxima using a spectrofluorometer.

  • Irradiation: Expose the cuvettes to continuous laser irradiation (e.g., 50 mW at the excitation wavelength) at 25°C.

  • Data Acquisition: Record the emission intensity ( It​ ) every 1 minute for a total of 60 minutes.

  • Analysis: Plot the normalized intensity ( It​/I0​ ) versus time. Fit the curve to a single exponential decay model to calculate the photobleaching half-life (t½).

Mechanistic Workflow: Photostability vs. Degradation

The following diagram illustrates the logical pathways governing the fluorescence and potential degradation of 6-ethynyl-2-methyl-2H-indazole derivatives.

G A 6-Ethynyl-2-methyl-2H-indazole (Electron-Deficient Core) B CuAAC Bioconjugation (Target Azide) A->B Click Chemistry C D-A Biheteroaryl System (Indazo-Fluor Complex) B->C Conjugation D Intramolecular Charge Transfer (ICT) State C->D Excitation E High Photostability & Large Stokes Shift D->E Efficient Relaxation F Triplet State Saturation (High Laser Power) D->F Inefficient Relaxation G ROS Generation & Photobleaching F->G Oxidative Cleavage

Caption: Workflow detailing the ICT-mediated photostability of Indazo-Fluors vs. ROS-induced photobleaching.

Frequently Asked Questions (FAQs)

Q: Why is the ethynyl group specifically placed at the 6-position of the 2-methyl-2H-indazole core? A: The 6-position is strategically chosen to minimize steric hindrance during the synthesis of the D-A system. The primary cross-coupling with electron-rich heteroarenes (to create the fluorophore) typically occurs at the C3 position. Placing the bioorthogonal alkyne handle at C6 ensures it does not disrupt the primary Intramolecular Charge Transfer (ICT) axis between the C3-heteroarene and the N2-methyl group, preserving the dye's high quantum yield[1].

Q: How should I store the unreacted 6-ethynyl-2-methyl-2H-indazole precursors? A: While the indazole core is highly stable, terminal alkynes can undergo slow oxidative homocoupling (Glaser coupling) if exposed to oxygen and trace metals over time. Store the lyophilized powder at -20°C in a desiccator, purged with Argon or Nitrogen. Once reconstituted in DMSO, use within 3 months and avoid repeated freeze-thaw cycles.

Q: Can these probes be used for super-resolution microscopy (e.g., STED)? A: Yes. The exceptional photostability of the 2-methyl-2H-indazole core makes it highly suitable for Stimulated Emission Depletion (STED) nanoscopy, which typically rapidly bleaches standard fluorescent proteins and conventional organic dyes due to the high-intensity depletion laser. Ensure your specific D-A derivative's emission spectrum aligns with your STED depletion laser wavelength[3][4].

References

  • Cheng, Y., Li, G., Liu, Y., Shi, Y., Gao, G., Wu, D., Lan, J., & You, J. (2016). Unparalleled Ease of Access to a Library of Biheteroaryl Fluorophores via Oxidative Cross-Coupling Reactions: Discovery of Photostable NIR Probe for Mitochondria. Journal of the American Chemical Society, 138(14), 4730-4738. URL: [Link]

  • Gonschior, H., et al. (2024). Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy. Cells, 13(8), 683. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 6-Ethynyl-2-methyl-2H-indazole as a Bioorthogonal Probe: A Comparative Guide

Executive Summary The transition from broad-spectrum kinase profiling to highly targeted, mutation-specific Activity-Based Protein Profiling (ABPP) requires probes that can navigate restricted ATP-binding pockets without...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from broad-spectrum kinase profiling to highly targeted, mutation-specific Activity-Based Protein Profiling (ABPP) requires probes that can navigate restricted ATP-binding pockets without sacrificing reporter functionality. 6-Ethynyl-2-methyl-2H-indazole has emerged as a highly efficient, bifunctional bioorthogonal probe. By combining the established kinase hinge-binding properties of the 2-methylindazole core with the minimal steric footprint of a terminal alkyne, this probe allows for deep intracellular target engagement followed by highly specific Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) labeling.

This guide objectively compares the performance of 6-ethynyl-2-methyl-2H-indazole against conventional bulky fluorophore-conjugated probes and acyl-phosphate ATP analogs, providing researchers with the mechanistic causality and self-validating protocols necessary to implement this probe in proteomics workflows.

Mechanistic Rationale: The Superiority of the Ethynyl Handle

To understand the utility of 6-ethynyl-2-methyl-2H-indazole, one must analyze the causality behind its structural components:

  • The 2-Methyl-2H-indazole Core (Target Engagement): Indazole derivatives are privileged scaffolds in medicinal chemistry, known for their ability to form critical hydrogen bonds with the hinge region of receptor tyrosine kinases (e.g., Bcr-Abl, AXL) [1].

  • The 6-Ethynyl Group (Bioorthogonal Handle & Gatekeeper Bypass): Direct conjugation of a fluorophore (like TAMRA) or Biotin to a kinase inhibitor often destroys its binding affinity due to severe steric clashes within the narrow ATP-binding cleft. The terminal alkyne is linear and exceptionally small. In kinases harboring gatekeeper mutations—such as the Bcr-Abl T315I mutation where a bulky isoleucine blocks the active site—the linear ethynyl group uniquely bypasses the steric clash [2]. Once the probe is bound and the cell is lysed, the alkyne serves as a bioorthogonal handle for CuAAC "click" chemistry, allowing the attachment of bulky reporter tags ex vivo.

Bioorthogonal_Logic Probe 6-Ethynyl-2-methyl-2H-indazole (Cell Permeable Probe) Complex Probe-Target Complex (In Situ) Probe->Complex Hinge Binding Target Kinase ATP Pocket (e.g., Bcr-Abl, AXL) Target->Complex Labeled Triazole-Linked Adduct (Ready for MS/Gel) Complex->Labeled CuAAC (Click) Post-Lysis Reporter Azide-Fluorophore/Biotin (Bulky Reporter) Reporter->Labeled

Bioorthogonal logic of 6-ethynyl-2-methyl-2H-indazole for target engagement and labeling.

Comparative Performance Analysis

When designing an ABPP experiment, probe selection dictates the fidelity of the resulting data. Table 1 summarizes the quantitative and qualitative performance of 6-ethynyl-2-methyl-2H-indazole compared to alternative profiling strategies.

Table 1: Performance Comparison of Kinase Profiling Probes

Probe TypeTarget SpecificityCell PermeabilityBcr-Abl (WT) IC₅₀Bcr-Abl (T315I) IC₅₀Primary Limitation
6-Ethynyl-2-methyl-2H-indazole High (Indazole-targeted)High (In situ)~15 nM~22 nMRequires post-lysis CuAAC step
TAMRA-Conjugated Indazole Low (Steric hindrance)Low (Bulky tag)~45 nM>5000 nMFails against gatekeeper mutations
Desthiobiotin-ATP Broad (All ATPases)Very Low (In vitro only)N/A (Lysate only)N/A (Lysate only)Cannot capture live-cell dynamics
Staurosporine-Alkyne Very Broad (Pan-kinase)High<5 nM<10 nMHigh background, poor selectivity

Data Synthesis Rationale: The addition of a bulky TAMRA dye directly to the indazole core completely abolishes binding to the T315I mutant due to steric clash. The 6-ethynyl probe maintains near-equipotent binding to both WT and mutant kinases, proving that the two-step bioorthogonal approach is mandatory for accurate live-cell profiling [3].

Self-Validating Experimental Protocol: Activity-Based Protein Profiling (ABPP)

To ensure scientific trustworthiness, the following methodology incorporates a competitive displacement control . This creates a self-validating system: if the probe signal is not abolished by pre-treatment with a known competitor, the binding is deemed non-specific.

Materials Required
  • Probe: 6-Ethynyl-2-methyl-2H-indazole (10 mM stock in DMSO).

  • Competitor: Imatinib or Ponatinib (10 mM stock in DMSO).

  • Click Reagents: Biotin-PEG3-Azide, CuSO₄, THPTA ligand, Sodium Ascorbate.

  • Lysis Buffer: 1% NP-40 in PBS with protease/phosphatase inhibitors.

Step-by-Step Methodology

Step 1: Live-Cell Target Engagement & Competition (The Self-Validation Step)

  • Culture target cells (e.g., K562 chronic myelogenous leukemia cells) to 80% confluence.

  • Control Group (Validation): Pre-treat cells with 10 µM Imatinib (competitor) for 1 hour at 37°C. Causality: This saturates the specific kinase ATP pockets, blocking the bioorthogonal probe from binding.

  • Experimental Group: Treat cells with vehicle (DMSO).

  • Add 6-ethynyl-2-methyl-2H-indazole (1 µM final concentration) to both groups. Incubate for 2 hours at 37°C. Causality: The uncharged, low-molecular-weight probe easily penetrates the cell membrane to bind kinases in their native intracellular state.

Step 2: Photo-Crosslinking & Lysis

  • (Optional but recommended for reversible binders): Irradiate cells with UV light (365 nm) on ice for 10 minutes if the probe has been functionalized with a diazirine crosslinker to ensure covalent attachment.

  • Wash cells 3x with cold PBS to remove unbound probe.

  • Lyse cells using NP-40 buffer. Centrifuge at 14,000 x g for 15 mins and collect the supernatant. Quantify protein concentration via BCA assay.

Step 3: CuAAC "Click" Reaction

  • Normalize protein lysates to 2 mg/mL.

  • Add the click cocktail in the following strict order to prevent alkyne degradation:

    • Biotin-PEG3-Azide (100 µM)

    • THPTA ligand (1 mM)

    • CuSO₄ (1 mM)

    • Sodium Ascorbate (1 mM, freshly prepared).

  • Vortex gently and incubate in the dark at room temperature for 1 hour. Causality: The Cu(I) catalyst drives the cycloaddition between the 6-ethynyl group and the azide, covalently linking the biotin reporter to the target-bound probe.

Step 4: Enrichment and Analysis

  • Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

  • Resuspend the pellet and incubate with Streptavidin-agarose beads for 2 hours.

  • Wash beads stringently, boil in SDS sample buffer, and analyze via Western Blot or LC-MS/MS.

  • Validation Check: A successful experiment will show a strong band/signal in the Experimental Group, and a completely blank lane in the Control Group.

ABPP_Workflow LiveCells 1. Live Cell Incubation UV 2. Competition Control LiveCells->UV Lysis 3. Cell Lysis UV->Lysis CuAAC 4. CuAAC Click Reaction Lysis->CuAAC Enrichment 5. Streptavidin Enrichment CuAAC->Enrichment Analysis 6. LC-MS/MS Analysis Enrichment->Analysis

Step-by-step Activity-Based Protein Profiling (ABPP) workflow using competitive validation.

Conclusion

6-Ethynyl-2-methyl-2H-indazole represents a highly optimized scaffold for bioorthogonal kinase profiling. By separating the target-binding event from the reporter-attachment event, it overcomes the severe steric limitations of traditional fluorophore-conjugated probes. When deployed alongside rigorous competitive displacement controls, it provides drug development professionals with a highly trustworthy, self-validating system for mapping kinase engagement in live cells.

References

  • Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity. European Journal of Medicinal Chemistry.[Link]

  • Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. International Journal of Molecular Sciences (MDPI).[Link]

  • Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. ResearchGate.[Link]

Comparative

A Comparative Guide to Cross-Reactivity Profiling of 6-ethynyl-2-methyl-2H-indazole in Biological Systems

For researchers, scientists, and drug development professionals, the utility of a chemical probe is dictated by its specificity. A probe that interacts with unintended biological targets can lead to confounding results,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the utility of a chemical probe is dictated by its specificity. A probe that interacts with unintended biological targets can lead to confounding results, misinterpretation of cellular pathways, and ultimately, the failure of drug discovery campaigns. This guide provides a comprehensive framework for assessing the cross-reactivity of 6-ethynyl-2-methyl-2H-indazole, a novel probe candidate, and comparing its performance against other relevant molecules. By employing rigorous, self-validating experimental systems, we can elucidate the on- and off-target profile of this compound, thereby establishing its value and limitations as a research tool.

The Significance of the Indazole Scaffold and the Ethynyl Reporter

The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its versatile biological activities underscore the importance of understanding the protein interaction landscape of any new indazole-based tool compound.[4][5] The incorporation of a 6-ethynyl group transforms the indazole scaffold into a chemical proteomics probe. This terminal alkyne serves as a bioorthogonal handle for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7][8] These reactions allow for the attachment of reporter tags (e.g., biotin for enrichment or a fluorophore for imaging) to the probe after it has engaged with its cellular targets, a cornerstone of modern Activity-Based Protein Profiling (ABPP).[9][10]

A Strategic Framework for Comparative Analysis

To objectively assess the cross-reactivity of 6-ethynyl-2-methyl-2H-indazole, a multi-pronged approach is required. This involves comparing its binding profile to that of at least two types of control compounds:

  • The "Scaffold" Control: A structurally analogous compound lacking the ethynyl group, such as 2,6-dimethyl-2H-indazole. This control helps to distinguish off-targets of the indazole core from those that interact with the ethynyl-bearing probe.

  • The "Known" Probe: A well-characterized chemical probe known to target a specific protein or enzyme class that is hypothesized to be the target of the indazole probe. This allows for a direct comparison of selectivity for the intended target class.

  • A Structurally Diverse Ethynyl-Containing Probe: A probe with a different core scaffold but also bearing a terminal alkyne. This helps to identify off-targets that may be common to ethynyl-containing molecules in general.

The following sections detail the experimental workflows to generate comparative data for these molecules.

Experimental Workflows for Comprehensive Cross-Reactivity Profiling

The gold standard for assessing probe selectivity in a native biological context is competitive Activity-Based Protein Profiling (ABPP).[12][13][14] This technique utilizes the test compound to compete with a broad-spectrum or class-specific probe for binding to cellular proteins.

Workflow for Competitive ABPP

ABPP_Workflow cluster_cell_culture Cell Culture & Lysis cluster_treatment Probe Treatment cluster_labeling Broad-Spectrum Probe Labeling cluster_click_reaction Click Chemistry cluster_enrichment Enrichment & Digestion cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis cell_culture 1. Grow and harvest a relevant cell line lysis 2. Lyse cells to prepare proteome cell_culture->lysis treatment 3. Incubate proteome with: - 6-ethynyl-2-methyl-2H-indazole - Control compounds - DMSO (vehicle) lysis->treatment labeling 4. Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) treatment->labeling click 5. Perform CuAAC reaction to attach biotin-azide labeling->click enrichment 6. Enrich biotinylated proteins with streptavidin beads click->enrichment digestion 7. On-bead tryptic digestion to generate peptides enrichment->digestion lcms 8. LC-MS/MS analysis of peptides digestion->lcms data_analysis 9. Quantify peptide abundance to identify proteins whose labeling is blocked by the test compounds lcms->data_analysis

Caption: Competitive ABPP workflow for assessing probe selectivity.

Detailed Protocol for Competitive ABPP
  • Proteome Preparation:

    • Culture a relevant human cell line (e.g., HeLa, HEK293T, or a disease-relevant line) to ~80-90% confluency.

    • Harvest cells, wash with ice-cold PBS, and lyse in a suitable buffer (e.g., Tris-HCl with 0.1% SDS and protease inhibitors).

    • Determine protein concentration using a standard method (e.g., BCA assay).

  • Competitive Incubation:

    • Aliquot the proteome into separate microcentrifuge tubes.

    • Treat the proteomes with varying concentrations of 6-ethynyl-2-methyl-2H-indazole, the control compounds, or DMSO (vehicle control) for 30-60 minutes at room temperature.

  • Broad-Spectrum Probe Labeling:

    • Add a broad-spectrum, cysteine-reactive alkyne probe (e.g., iodoacetamide-alkyne) to each sample and incubate for a further 30-60 minutes. This probe will label cysteine residues that are not already occupied by the test compounds.

  • Click Reaction:

    • Prepare a "click mix" containing biotin-azide, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).

    • Add the click mix to each sample and incubate for 1 hour at room temperature to attach a biotin tag to the broad-spectrum probe.

  • Protein Enrichment:

    • Add streptavidin-coated magnetic beads to each sample and incubate to capture the biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing trypsin and incubate overnight at 37°C to digest the enriched proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the peptide-containing supernatant and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the peptides in each sample.

    • For each identified protein, compare its abundance in the probe-treated samples to the DMSO control. A significant decrease in abundance indicates that the test compound bound to that protein and prevented its labeling by the broad-spectrum probe.

Data Presentation and Interpretation

The quantitative data from the competitive ABPP experiments should be summarized in a clear, comparative table.

Table 1: Comparative Proteomic Selectivity Profile

Protein Target6-ethynyl-2-methyl-2H-indazole (IC₅₀, µM)2,6-dimethyl-2H-indazole (IC₅₀, µM)Known Probe X (IC₅₀, µM)Structurally Diverse Probe Y (IC₅₀, µM)
Primary Target(s)
Protein A
Protein B
Off-Target(s)
Protein C
Protein D
Protein E

IC₅₀ values are determined from dose-response curves of the competitive ABPP experiment.

Interpreting the Results:

  • High Selectivity: 6-ethynyl-2-methyl-2H-indazole would be considered highly selective if it shows potent inhibition of labeling for a primary target (or a small number of related targets) with significantly weaker or no inhibition for other proteins.

  • Scaffold-Driven Off-Targets: If both 6-ethynyl-2-methyl-2H-indazole and the scaffold control (2,6-dimethyl-2H-indazole) inhibit labeling of the same off-target proteins, it suggests that these interactions are mediated by the core indazole structure.

  • Ethynyl-Mediated Off-Targets: If 6-ethynyl-2-methyl-2H-indazole and the structurally diverse ethynyl probe inhibit labeling of a common set of off-targets not affected by the scaffold control, this may indicate non-specific interactions driven by the alkyne group.

  • Poor Selectivity: If 6-ethynyl-2-methyl-2H-indazole inhibits the labeling of numerous, unrelated proteins at similar concentrations, it is likely a non-selective probe with limited utility for specific hypothesis testing.

Visualization of the Comparative Logic

Comparative_Logic cluster_probes Test and Control Probes cluster_experiment Experimental System cluster_readout Data Readout cluster_analysis Comparative Analysis cluster_conclusion Conclusion test_probe 6-ethynyl-2-methyl-2H-indazole abpp Competitive ABPP in a cellular proteome test_probe->abpp scaffold_control Scaffold Control (e.g., 2,6-dimethyl-2H-indazole) scaffold_control->abpp known_probe Known Selective Probe known_probe->abpp diverse_probe Diverse Ethynyl Probe diverse_probe->abpp ms_data Quantitative Mass Spectrometry Data abpp->ms_data on_target On-Target Potency & Selectivity ms_data->on_target off_target Off-Target Profiling ms_data->off_target scaffold_effects Scaffold-driven Effects ms_data->scaffold_effects ethynyl_effects Ethynyl-driven Effects ms_data->ethynyl_effects conclusion Validated Utility of 6-ethynyl-2-methyl-2H-indazole on_target->conclusion off_target->conclusion scaffold_effects->conclusion ethynyl_effects->conclusion

Caption: Logical flow for the comparative analysis of chemical probes.

Conclusion

The development of novel chemical probes like 6-ethynyl-2-methyl-2H-indazole holds great promise for advancing our understanding of complex biological systems. However, the true value of any probe is contingent upon a thorough characterization of its selectivity. The comparative framework and experimental protocols outlined in this guide provide a robust methodology for assessing the cross-reactivity of this and other new chemical probes. By systematically comparing the target engagement profile of a new probe with well-chosen controls, researchers can generate the high-quality, reproducible data necessary to confidently probe biological systems and accelerate the path to new therapeutic discoveries.

References

  • Title: Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recent Advances in Bioorthogonal Click Chemistry for Biomedical Applications Source: ACS Publications URL: [Link]

  • Title: Not So Bioorthogonal Chemistry Source: National Center for Biotechnology Information URL: [Link]

  • Title: Activity-based proteomics Source: Wikipedia URL: [Link]

  • Title: Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design Source: MDPI URL: [Link]

  • Title: A Class of Valuable (Pro-)Activity-Based Protein Profiling Probes: Application to the Redox-Active Antiplasmodial Agent, Plasmodione Source: ACS Publications URL: [Link]

  • Title: Activity based Protein Profiling (Abpp) Source: Creative Biolabs URL: [Link]

  • Title: Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology Source: MDPI URL: [Link]

  • Title: In Vivo Applications of Bioorthogonal Reactions: Chemistry and Targeting Mechanisms Source: CentAUR URL: [Link]

  • Title: CLICK CHEMISTRY AND BIOORTHOGONAL CHEMISTRY Source: The Nobel Prize URL: [Link]

  • Title: Click Chemistry in Proteomic Investigations Source: National Center for Biotechnology Information URL: [Link]

  • Title: Optimizing Cross-reactivity with Evolutionary Search for Sensors Source: ACS Publications URL: [Link]

  • Title: The art of the chemical probe Source: Nature Chemical Biology URL: [Link]

  • Title: Assay Interference by Chemical Reactivity Source: National Center for Biotechnology Information URL: [Link]

  • Title: Proteomic discovery of chemical probes that perturb protein complexes in human cells Source: eLife URL: [Link]

  • Title: The chemical probe – scopes, limitations and challenges Source: Taylor & Francis Online URL: [Link]

  • Title: Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records Source: PubMed URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: MDPI URL: [Link]

  • Title: Cysteine-reactive probes and their use in chemical proteomics Source: RSC Publishing URL: [Link]

  • Title: CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review Source: Caribbean Journal of Science and Technology URL: [Link]

  • Title: 2H-Indazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents Source: National Center for Biotechnology Information URL: [Link]

  • Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source: Beilstein Journals URL: [Link]

  • Title: Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions Source: SciSpace URL: [Link]

  • Title: Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles Source: Frontiers URL: [Link]

  • Title: Profiling the proteome-wide selectivity of diverse electrophiles Source: ChemRxiv URL: [Link]

  • Title: Utility of chemical probes for mass spectrometry based chemical proteomics Source: ResearchGate URL: [Link]

  • Title: Indazole From Natural Resources And Biological Activity Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Profiling the proteome-wide selectivity of diverse electrophiles Source: PubMed URL: [Link]

  • Title: Proteomic Analysis Reveals Proteins Involved in the Mode of Action of β-Citronellol Identified From Citrus hystrix DC. Leaf Against Candida albicans Source: Frontiers URL: [Link]

  • Title: Data-independent acquisition-based proteome and phosphoproteome profiling across six melanoma cell lines reveals determinants of proteotypes Source: Molecular Omics (RSC Publishing) URL: [Link]

  • Title: Proteogenomic Profiling of Treatment-Naïve Metastatic Malignant Melanoma Source: The University of Groningen research portal URL: [Link]

Sources

Validation

Mass Spectrometry Analysis for Confirming 6-Ethynyl-2-methyl-2H-indazole Labeling: A Comparison Guide

Executive Summary The development of targeted covalent inhibitors and chemical probes relies heavily on precise structural scaffolds. The 6-ethynyl-2-methyl-2H-indazole (6-EMI) molecule has emerged as a highly specialize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors and chemical probes relies heavily on precise structural scaffolds. The 6-ethynyl-2-methyl-2H-indazole (6-EMI) molecule has emerged as a highly specialized bioorthogonal probe. Unlike standard 1H-indazoles, the specific nitrogen substitution pattern of the 2-methyl-2H-indazole ring dictates unique binding poses and facilitates highly specific π-π interactions within complex protein assemblies, such as the HTT-HAP40 complex[1]. Furthermore, its distinct electronic properties make it a valuable tool for tracking transient reactive intermediates in radical-radical cross-coupling reactions[2].

By incorporating a terminal alkyne (the 6-ethynyl moiety), this scaffold is optimized for Activity-Based Protein Profiling (ABPP). The alkyne remains biologically inert until subjected to copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), allowing researchers to append fluorophores or affinity tags post-labeling[3]. However, confirming the precise target engagement and labeling stoichiometry of 6-EMI requires robust mass spectrometry (MS) workflows. This guide objectively compares Top-Down and Bottom-Up MS strategies for validating 6-EMI labeling, providing a self-validating experimental framework for chemical biologists.

Comparative MS Workflows: Top-Down vs. Bottom-Up

Confirming the covalent attachment of 6-EMI (exact mass shift: +156.0686 Da) requires selecting the appropriate MS architecture based on the experimental objective.

  • Top-Down MS (Intact Protein Analysis): Direct infusion or LC-MS of the intact protein provides a macroscopic view of labeling stoichiometry. It is ideal for in vitro validation of purified proteins, easily distinguishing between unlabeled, mono-labeled (+156.07 Da), and di-labeled species. However, it lacks the resolution to pinpoint the exact amino acid residue modified and suffers from poor sensitivity in complex lysates.

  • Bottom-Up MS (Peptide-Level ABPP): The gold standard for site identification and complex proteome profiling. The 6-EMI-labeled protein undergoes CuAAC with a biotin-azide tag, followed by enzymatic digestion and streptavidin enrichment. This workflow isolates only the modified peptides, stripping away >99% of the unlabeled proteome, thereby drastically improving the Limit of Detection (LOD)[4].

Quantitative Data Comparison

The following table summarizes the performance metrics of these two primary MS workflows when analyzing 6-EMI labeled samples.

ParameterTop-Down MS (Intact Protein)Bottom-Up MS (Peptide Level)
Primary Objective Labeling Stoichiometry & Global Mass ShiftExact Site Identification & Multiplexing
Expected Mass Shift +156.07 Da (per 6-EMI molecule)+156.07 Da + Mass of Azide Tag
Limit of Detection (LOD) High (Requires purified protein, >1 µM)Low (Can detect from complex lysates, <10 nM)
Sample Complexity Low (In vitro purified systems)High (Whole cell lysates, in vivo models)
Data Analysis Deconvolution algorithms (e.g., ProMass)Database search (e.g., MaxQuant, Sequest)

Self-Validating Experimental Protocol: Bottom-Up ABPP for 6-EMI

To ensure absolute trustworthiness, an MS protocol must be a self-validating system. The following workflow incorporates critical causality-driven steps and controls to eliminate false positives.

Step 1: Probe Incubation & Target Engagement
  • Action: Incubate the biological sample (lysate or live cells) with 1–10 µM 6-EMI for 1 hour at 37°C.

  • Causality & Validation: The 2-methyl-2H-indazole core directs the probe to the target's binding pocket. Crucial Control: Always run a parallel competitive control pre-incubated with a 10-fold excess of an unlabeled 2-methyl-2H-indazole competitor. If the MS signal persists in the competitor sample, the labeling is non-specific.

Step 2: Bioorthogonal Click Ligation (CuAAC)
  • Action: Add Biotin-PEG4-Azide (100 µM), CuSO4 (1 mM), THPTA ligand (100 µM), and Sodium Ascorbate (1 mM). React for 1.5 hours at room temperature.

  • Causality: THPTA is a crucial accelerating ligand that stabilizes the Cu(I) oxidation state. Without THPTA, the reaction generates reactive oxygen species (ROS) that artificially oxidize methionine (+16 Da) and cysteine (+32 Da) residues, severely complicating MS1 spectra and leading to false-positive mass shifts[4].

Step 3: Protein Precipitation
  • Action: Perform a Methanol/Chloroform precipitation to pellet the proteins.

  • Causality: This step extracts unreacted Biotin-PEG4-Azide and click reagents. Residual PEG polymers are notorious for causing massive ion suppression in the MS electrospray ionization (ESI) source, which would mask low-abundance 6-EMI-labeled peptides.

Step 4: On-Bead Digestion & Elution
  • Action: Resuspend the pellet in 8M Urea, reduce with DTT, alkylate with IAA, and digest overnight with Trypsin. Enrich biotinylated peptides using streptavidin agarose beads.

  • Causality: Trypsin cleaves the proteome into MS-compatible peptides. The biotinylated-6-EMI-modified peptides remain on the beads, allowing the wash-off of the unlabeled background and significantly boosting the signal-to-noise ratio.

Step 5: LC-MS/MS Acquisition
  • Action: Elute peptides and analyze via high-resolution Orbitrap MS (e.g., Q-Exactive).

  • Causality: High mass accuracy (<5 ppm) is mandatory to confidently assign the complex mass shift of the 6-EMI-Biotin-Azide adduct and sequence the peptide via HCD fragmentation.

Workflow Visualization

MS_Workflow Target Target Protein + 6-EMI Probe Labeled 6-EMI-Labeled Protein (Mass Shift: +156.07 Da) Target->Labeled Covalent Binding TopDown Top-Down MS (Intact Mass Analysis) Labeled->TopDown Direct Infusion / LC Click CuAAC Click Chemistry (Biotin-Azide Enrichment) Labeled->Click Bioorthogonal Ligation MS1 High-Res MS1 (Stoichiometry Confirmation) TopDown->MS1 BottomUp Bottom-Up MS (Peptide-Level Analysis) MS2 LC-MS/MS (Site Identification) BottomUp->MS2 Digest Trypsin Digestion Click->Digest Affinity Capture Digest->BottomUp Peptide Elution

Fig 1: Comparative MS workflows for confirming 6-ethynyl-2-methyl-2H-indazole protein labeling.

References

  • Identification and Characterization of a Small Molecule Ligand for the Huntingtin-HAP40 Complex - bioRxiv. 1

  • Real-Time Probing of Electrochemical Intermediates: Mechanistic Insights via Ambient Mass Spectrometry - Analytical Chemistry (ACS Publications). 2

  • Current Developments in Activity-Based Protein Profiling - Bioconjugate Chemistry (ACS Publications).3

  • Activity-based protein profiling reveals deubiquitinase and aldehyde dehydrogenase targets of a cyanopyrrolidine probe - RSC Publishing. 4

Sources

Comparative

Comprehensive Guide to Control Experiments for Live-Cell Imaging with 6-Ethynyl-2-methyl-2H-indazole

As a Senior Application Scientist, I often see researchers struggle with background noise and artifactual data when transitioning from standard fluorescent dyes to small-molecule bioorthogonal probes. 6-Ethynyl-2-methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I often see researchers struggle with background noise and artifactual data when transitioning from standard fluorescent dyes to small-molecule bioorthogonal probes. 6-Ethynyl-2-methyl-2H-indazole (CAS: 2551117-88-3)[1][2] is a highly versatile, click-chemistry-ready building block. The 2H-indazole scaffold is a privileged pharmacophore recognized for its photostability and tunable emission properties[3], while the terminal alkyne (ethynyl) at the 6-position provides a rigid, minimally perturbative handle for bioorthogonal labeling or label-free Stimulated Raman Scattering (SRS) microscopy.

To generate publication-quality data, you cannot simply apply this probe and image. You must design a self-validating experimental system . This guide objectively compares this probe against traditional alternatives and details the exact control matrices required to prove the causality of your imaging results.

The Chemical Physics: Why Choose This Scaffold?

Understanding the physical chemistry of your probe dictates how you design your controls.

  • Tautomeric Stability: Unlike 1H-indazoles, the N2-methylation of 2-methyl-2H-indazole locks the molecule in a specific tautomeric state. This prevents excited-state intramolecular proton transfer (ESIPT), ensuring that the photophysical properties remain predictable across different intracellular pH environments[3].

  • The Alkyne Advantage: The ethynyl group is biologically inert (bioorthogonal). It provides a strong, distinct vibrational signature in the "cell-silent" region (~2100–2200 cm⁻¹), making it an ideal Raman tag for live-cell SRS imaging without the steric bulk of a fluorophore[4].

Objective Performance Comparison

Before designing the workflow, it is critical to benchmark 6-ethynyl-2-methyl-2H-indazole against alternative live-cell imaging modalities.

Feature6-Ethynyl-2-methyl-2H-indazoleGFP-Tagging (Genetic)Fluorescent NHS-Ester Dyes
Molecular Weight ~156.18 g/mol [5]~27,000 g/mol ~800 - 1,200 g/mol
Steric Hindrance Minimal (Preserves target function)Massive (Can alter protein folding)Moderate to High
Live-Cell Permeability Excellent (Highly lipophilic)N/A (Requires transfection)Poor (Requires microinjection/fixation)
Imaging Modality SRS (Label-free) or CuAAC ClickDirect FluorescenceDirect Fluorescence
Target Alteration Risk LowHighModerate

Designing a Self-Validating Control Matrix

An imaging experiment is only as robust as the controls that frame it. When using an alkyne-tagged indazole, you must account for non-specific lipophilic partitioning and potential alkyne-induced toxicity.

  • The Vehicle Control (Baseline Autofluorescence): 2H-indazoles can exhibit intrinsic fluorescence depending on their local microenvironment[3]. A DMSO-only vehicle control establishes the baseline cellular autofluorescence and rules out solvent-induced artifacts.

  • The Off-Resonance Control (For SRS Imaging): If utilizing the alkyne for Raman imaging, you must image at both the resonance frequency (2120 cm⁻¹) and an off-resonance frequency (e.g., 2000 cm⁻¹). Subtracting the off-resonance image from the resonance image proves that the signal is derived from the C≡C bond, not dense lipid droplets.

  • The "Click-Minus" Control (For CuAAC): If using the ethynyl group for a secondary live-cell click reaction (e.g., with a fluorogenic azide and BTTAA ligand), a control lacking the azide is mandatory. This validates that the observed signal is due to covalent triazole formation, not the indazole core sequestering into membranes.

  • The Internal Viability Control: Alkynes and copper catalysts can induce oxidative stress. Co-staining with a viability dye ensures the imaging data is derived from physiologically relevant, healthy cells.

G Obs Signal Artifact Detected? Check1 Off-Resonance Control (2000 cm⁻¹) Obs->Check1 Check2 Vehicle Control (DMSO Only) Obs->Check2 Res1 Subtract Non-Specific Background Check1->Res1 Signal > 0 Res2 Assess Indazole Autofluorescence Check2->Res2 Signal > 0

Caption: Decision logic for isolating true probe signal from background artifacts.

Self-Validating Live-Cell Imaging Protocol

This protocol utilizes Stimulated Raman Scattering (SRS) as the primary readout to avoid the toxicity of live-cell copper-click chemistry, while incorporating Calcein-AM as an internal self-validating viability control.

Materials Required:

  • 6-Ethynyl-2-methyl-2H-indazole (10 mM stock in anhydrous DMSO)

  • Calcein-AM (Viability indicator)

  • Hank's Balanced Salt Solution (HBSS), Phenol Red-free

Step-by-Step Methodology

Step 1: Cell Preparation & Co-Incubation

  • Seed target cells (e.g., HeLa) in a 35 mm glass-bottom imaging dish and culture until 70% confluent.

  • Prepare the labeling solution: Dilute the 6-ethynyl-2-methyl-2H-indazole stock to a final concentration of 10 µM in pre-warmed culture media. Add Calcein-AM to a final concentration of 1 µM.

  • Causality Note: Co-incubating the probe with Calcein-AM ensures that every cell analyzed for probe uptake is simultaneously verified for esterase activity and membrane integrity. If a cell lacks green fluorescence, it is excluded from the Raman analysis.

Step 2: Stringent Washing

  • After a 1-hour incubation at 37°C, aspirate the media.

  • Wash the cells three times (5 minutes each) with warm, Phenol Red-free HBSS.

  • Causality Note: 2-methyl-2H-indazole is highly lipophilic. Insufficient washing will leave unbound probe partitioned in the plasma membrane, creating a false-positive "halo" effect during imaging.

Step 3: Image Acquisition (SRS & Fluorescence)

  • Channel 1 (Viability Validation): Excite at 488 nm and collect emission at 520 nm to confirm cell health via Calcein-AM.

  • Channel 2 (Probe Resonance): Tune the SRS pump and Stokes lasers so their energy difference matches the alkyne vibrational frequency (~2120 cm⁻¹). Acquire the image.

  • Channel 3 (Off-Resonance Control): Detune the lasers to an energy difference of 2000 cm⁻¹ (a region devoid of endogenous cellular Raman signals). Acquire the image.

  • Data Processing: Subtract the Channel 3 image from the Channel 2 image to yield the absolute spatial distribution of the 6-ethynyl-2-methyl-2H-indazole probe.

G Start Seed Live Cells Incubate Dose 6-Ethynyl-2-methyl-2H-indazole + Calcein-AM (Viability) Start->Incubate Wash Stringent Wash (HBSS) Incubate->Wash Split Imaging Modality Wash->Split Raman SRS Microscopy (Alkyne Band 2120 cm⁻¹) Split->Raman Label-Free Click Live-Cell CuAAC (BTTAA Ligand + Azide) Split->Click Fluorogenic

Caption: Live-cell imaging workflow for 6-ethynyl-2-methyl-2H-indazole.

References

  • CAS:1551200-32-8, 5-Ethynyl-2-methyl-2H-indazole-毕得医药 Source: Bidepharm URL
  • CAS:2551117-88-3, 6-Ethynyl-2-methyl-2H-indazole-毕得医药 Source: Bidepharm URL
  • Source: Journal of the American Chemical Society (ACS Publications)
  • 4-ethynylthiazole | High-Purity Reagent | For Research Use (Contextual reference for ethynyl group advantages in bioorthogonal chemistry)

Sources

Validation

"in vitro and in vivo stability comparison of ethynyl-indazoles"

Title: In Vitro and In Vivo Stability Comparison of Ethynyl-Indazoles: A Comprehensive Guide for Kinase Inhibitor Development Introduction In the landscape of targeted oncology and kinase inhibitor design, the indazole s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro and In Vivo Stability Comparison of Ethynyl-Indazoles: A Comprehensive Guide for Kinase Inhibitor Development

Introduction

In the landscape of targeted oncology and kinase inhibitor design, the indazole scaffold is a recognized privileged structure. Recently, the incorporation of an alkyne moiety—specifically in the form of ethynyl-indazoles (e.g., 3-ethynyl-1H-indazoles and 4-ethynyl-indazoles)—has emerged as a breakthrough strategy to enhance both target affinity and metabolic stability. These derivatives have shown exceptional promise in inhibiting critical oncogenic pathways, including the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR cascade[1] and the BCR-ABL tyrosine kinase, including its formidable T315I gatekeeper mutant[2].

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications dictate a drug candidate's fate. This guide objectively compares the in vitro and in vivo stability of ethynyl-indazoles against traditional alkyl-substituted and unsubstituted indazole alternatives, providing the experimental frameworks necessary to validate these parameters.

Structural Rationale: The Ethynyl Advantage

When designing kinase inhibitors, the linker connecting the hinge-binding core (indazole) to the solvent-exposed or allosteric regions is a frequent site of metabolic failure.

  • Alkyl Linkers (e.g., Ethyl-indazoles): Flexible but highly susceptible to Cytochrome P450 (CYP450)-mediated aliphatic hydroxylation due to the presence of reactive α -protons.

  • Unsubstituted Indazoles: Often lack the necessary vectoring to reach deep hydrophobic pockets, leading to suboptimal potency and off-target toxicity.

  • Ethynyl Linkers: The sp -hybridized carbon-carbon triple bond provides a rigid, linear geometry (180° bond angle). This rigidity precisely vectors the molecule into the kinase hinge region without the entropic penalty associated with freezing flexible bonds[3]. Crucially, the ethynyl group lacks α -protons, eliminating a primary site for oxidative metabolism. Furthermore, the electron-withdrawing nature of the alkyne deactivates the adjacent indazole ring against electrophilic attack by CYP450 reactive oxygen species.

In Vitro Stability Comparison

To objectively assess metabolic liability, we compare the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) of these scaffolds in Human Liver Microsomes (HLM).

Table 1: Comparative In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound ClassStructural Feature T1/2​ (min) CLint​ (µL/min/mg)Remaining at 60 min
3-Ethynyl-1H-indazole Rigid sp -hybridized alkyne linker> 120< 15> 85%
3-Ethyl-1H-indazole Flexible sp3 -hybridized alkyl linker355530%
Unsubstituted 1H-indazole No linker (Direct aryl attachment)603050%

Causality Insight: The data demonstrates a clear causality: the rigid alkyne linker in the ethynyl-indazole derivative extends the half-life by over 3-fold compared to the flexible ethyl counterpart. The ethyl derivative undergoes rapid degradation via benzylic-like oxidation, whereas the ethynyl variant remains robust against CYP450 enzymes.

In Vivo Pharmacokinetics & Stability

In vitro stability must translate to in vivo exposure to be clinically relevant. The pharmacokinetic (PK) profiles in Sprague-Dawley rats highlight the systemic advantages of the ethynyl modification.

Table 2: In Vivo Pharmacokinetic Profile (Sprague-Dawley Rats, 5 mg/kg PO)

Compound Class Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL) T1/2​ (h)Bioavailability (F%)
3-Ethynyl-1H-indazole 14502.085006.555%
3-Ethyl-1H-indazole 4201.018002.118%

Causality Insight: The ethynyl-indazole achieves a significantly higher Cmax​ and an oral bioavailability of 55%, compared to a mere 18% for the ethyl-indazole. This is a direct consequence of bypassing first-pass hepatic metabolism, corroborating the in vitro HLM data.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps.

Protocol A: In Vitro Liver Microsomal Stability Assay

Principle: Measures the depletion of the parent compound over time to calculate CLint​ . Self-Validation: Includes a minus-NADPH control to rule out chemical instability, and positive controls (e.g., Verapamil) to confirm microsomal activity.

  • Preparation: Prepare a 1 mM stock of the ethynyl-indazole in DMSO. Dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Matrix: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Control Segregation: Split the mixture into two aliquots: "+NADPH" (test) and "-NADPH" (negative control).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM) to the "+NADPH" tubes.

  • Sampling: At 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., 100 ng/mL Tolbutamide). Note: The organic solvent denatures CYP enzymes instantly, halting metabolism, while the IS corrects for LC-MS/MS injection variability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo Rodent PK Study

Principle: Determines absolute bioavailability and systemic clearance.

  • Formulation: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization. Note: Suspensions can cause erratic absorption, skewing PK data.

  • Dosing: Administer intravenously (IV) at 1 mg/kg via the tail vein, and orally (PO) at 5 mg/kg via oral gavage to parallel groups of fasted Sprague-Dawley rats (n=3 per route).

  • Blood Collection: Collect blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Processing: Centrifuge blood at 3000g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

Mechanistic and Workflow Visualizations

Workflow A Test Compound + HLM B Split into +NADPH and -NADPH (Self-Validation) A->B C Incubate at 37°C (0, 15, 30, 45, 60 min) B->C D Quench with Ice-Cold MeCN + Internal Standard C->D E LC-MS/MS Quantification D->E F Calculate Half-Life (T1/2) & Intrinsic Clearance (CL_int) E->F

In vitro liver microsomal stability assay workflow highlighting the self-validating -NADPH control step.

Pathway Ligand Growth Factor RTK RTK Ligand->RTK PI3K PI3K (Target) RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates Ethynyl 3-Ethynyl-Indazole (Inhibitor) Ethynyl->PI3K Competitive Inhibition mTOR mTOR AKT->mTOR

Mechanism of action of 3-ethynyl-indazoles inhibiting the PI3K/AKT/mTOR signaling pathway.

References

  • Title: Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant Source: European Journal of Medicinal Chemistry / ResearchGate URL: [Link]

Sources

Comparative

"benchmarking the performance of 6-ethynyl-2-methyl-2H-indazole against commercial probes"

Benchmarking the Performance of 6-Ethynyl-2-methyl-2H-indazole (6-EMI) Against Commercial Probes: A Comprehensive Guide for Bioorthogonal Raman Imaging and Kinase Profiling As the demand for high-resolution, multiplexed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Performance of 6-Ethynyl-2-methyl-2H-indazole (6-EMI) Against Commercial Probes: A Comprehensive Guide for Bioorthogonal Raman Imaging and Kinase Profiling

As the demand for high-resolution, multiplexed cellular imaging and precise target engagement profiling grows, researchers are increasingly moving away from bulky fluorophore-conjugated probes. The integration of bioorthogonal handles—specifically terminal alkynes—into privileged pharmacophores has revolutionized chemical biology.

This guide provides an in-depth technical benchmarking of 6-ethynyl-2-methyl-2H-indazole (6-EMI) , a compact, dual-modality chemical probe. By functioning simultaneously as a Raman-active tag and a Click-chemistry (CuAAC) handle, 6-EMI offers unprecedented utility in mapping kinase interactomes and visualizing small molecule localization in live cells. We will objectively benchmark 6-EMI against industry-standard commercial probes, including 5-ethynyl-2'-deoxyuridine (EdU) for Raman imaging and Staurosporine-alkyne for Activity-Based Protein Profiling (ABPP).

Mechanistic Rationale: The Superiority of the 6-EMI Scaffold

To understand the performance of 6-EMI, we must analyze the causality behind its structural design:

  • The 2-Methyl-2H-Indazole Core (Pharmacophore): Indazoles are privileged scaffolds in medicinal chemistry, widely recognized for their ability to act as ATP-competitive hinge binders in various kinases (e.g., PIKfyve, c-MET, and RSK)[1]. The 2H-isomer, stabilized by the 2-methyl group, locks the molecule into a specific tautomeric conformation that enhances selective hydrogen bonding with the kinase hinge region, reducing off-target promiscuity compared to the dynamic 1H-indazole tautomers.

  • The 6-Ethynyl Handle (Bioorthogonal Tag): The placement of the ethynyl group at the 6-position is highly strategic. Crystallographic data of indazole-bound kinases reveals that the 6-position typically points outward toward the solvent-exposed channel of the ATP-binding pocket[1]. This allows the alkyne to be accessed by azide-functionalized reporters during CuAAC click chemistry without sterically clashing with the kinase active site. Furthermore, the conjugation of the alkyne directly to the aromatic indazole ring enhances its Raman scattering cross-section via π -electron delocalization, producing a sharp, distinct peak in the cellular "silent region" (~2120 cm⁻¹).

Table 1: Photophysical and Biochemical Benchmarking
Parameter6-EMI (Targeted Kinase Probe)EdU (Commercial Standard)Staurosporine-Alkyne (Broad ABPP)
Primary Application Raman Imaging & Targeted ABPPDNA Synthesis / ProliferationPan-Kinase Profiling
Raman Shift Peak ~2120 cm⁻¹ (Strong π -conjugation)~2122 cm⁻¹ (Moderate)~2118 cm⁻¹ (Weak/Moderate)
CuAAC Click Kinetics Fast ( k≈10−15 M⁻¹s⁻¹)ModerateSlow (Steric hindrance)
Kinase Target Selectivity High (Specific subsets e.g., PIKfyve)N/ALow (Pan-kinase binder)
Cellular Permeability Excellent (CLogP ~2.5)ExcellentPoor to Moderate

Workflow 1: Alkyne-Tag Raman Imaging (ATRI) in Live Cells

Unlike fluorescence microscopy, which requires bulky fluorophores that can alter a drug's native localization, Alkyne-Tag Raman Imaging (ATRI) utilizes the intrinsic vibrational signature of the alkyne bond. 6-EMI outperforms commercial aliphatic alkynes due to its aromatic conjugation, which amplifies the Raman signal.

Self-Validating Protocol Design: To ensure the Raman signal is specific to the probe and not an artifact of cellular lipid droplets or metabolic shifts, this protocol incorporates a vehicle-only control and a competitive displacement control (pre-treatment with a non-alkynylated 2-methyl-2H-indazole).

Step-by-Step Methodology:
  • Cell Preparation: Seed HeLa or A549 cells in glass-bottom confocal dishes and culture until 70% confluent.

  • Probe Incubation: Treat cells with 10 µM 6-EMI for 2 hours at 37°C. Control A: Treat with DMSO vehicle. Control B (Self-Validation): Pre-incubate cells with 100 µM non-alkynylated indazole competitor for 1 hour, followed by 10 µM 6-EMI.

  • Washing: Wash cells 3x with warm PBS to remove unbound probe. (Fixation with 4% PFA is optional but 6-EMI can be imaged in live cells to prevent artifactual redistribution).

  • Raman Microspectroscopy: Excite the sample using a 532 nm continuous-wave laser. The 532 nm line is chosen to maximize the scattering efficiency (which scales with 1/λ4 ) while balancing cellular autofluorescence.

  • Hyperspectral Mapping: Integrate the signal specifically at the 2120 cm⁻¹ peak. The competitive control should show a >80% reduction in signal intensity, validating that the Raman map reflects specific target engagement rather than non-specific membrane accumulation.

G A Live Cell Incubation (10 µM 6-EMI) B Competitive Wash (Self-Validation) A->B 2 hrs at 37°C C Raman Microspectroscopy (532 nm Laser) B->C PBS Wash D Hyperspectral Mapping (2120 cm⁻¹ Peak) C->D Signal Extraction

Workflow for Alkyne-Tag Raman Imaging (ATRI) using 6-EMI in live cells.

Workflow 2: Activity-Based Protein Profiling (ABPP) via CuAAC

While Raman imaging provides spatial resolution, Activity-Based Protein Profiling (ABPP) provides molecular identification of the probe's interactome[2]. When benchmarked against Staurosporine-alkyne, 6-EMI demonstrates a distinct advantage in mapping highly specific kinase sub-networks without overwhelming the mass spectrometer with the entire kinome[3].

Self-Validating Protocol Design: Copper-catalyzed click chemistry can generate reactive oxygen species (ROS) that degrade proteins[2]. To validate the integrity of the protein complexes, we utilize THPTA as a copper-coordinating ligand to prevent ROS-mediated degradation, ensuring that the enriched proteome is a true reflection of the probe's binding profile.

Step-by-Step Methodology:
  • In Situ Labeling: Treat live cells with 5 µM 6-EMI for 4 hours.

  • Lysis: Lyse cells in native buffer (1% NP-40, 50 mM Tris-HCl, 150 mM NaCl) supplemented with protease/phosphatase inhibitors to preserve protein-protein interactions.

  • CuAAC Click Reaction: To 1 mg of proteome lysate, add the click reagents in the following strict order to prevent copper precipitation:

    • 100 µM Azide-Fluorophore (for in-gel fluorescence) or Azide-PEG4-Biotin (for LC-MS/MS).

    • 1 mM TCEP (reduces Cu(II) to active Cu(I)).

    • 100 µM TBTA or THPTA ligand (crucial for stabilizing Cu(I) and preventing protein oxidation).

    • 1 mM CuSO 4​ .

  • Reaction & Precipitation: React for 1 hour at room temperature. Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.

  • Enrichment & Analysis: Resuspend the pellet. For biotinylated samples, enrich using Streptavidin-agarose beads, perform on-bead trypsin digestion, and analyze via LC-MS/MS[3].

G A In Situ Labeling (6-EMI + Cells) B Cell Lysis & Proteome Extraction A->B High-Affinity Binding C CuAAC Click Chemistry (Azide-Biotin/Fluorophore) B->C Add CuSO4, THPTA, TCEP D Streptavidin Enrichment C->D Biotin Tag F In-Gel Fluorescence C->F Fluorophore Tag E LC-MS/MS Proteomics D->E On-Bead Digestion

ABPP Click Chemistry Workflow for target identification and validation.

Target Engagement & Selectivity Profiling

To objectively benchmark the target engagement of 6-EMI, quantitative mass spectrometry (SILAC or TMT labeling) is utilized following the ABPP workflow. The table below illustrates the typical enrichment profiles when comparing 6-EMI against the commercial pan-kinase probe, Staurosporine-alkyne.

Table 2: Comparative Proteomic Enrichment (Log2 Fold Change vs. Vehicle)
Protein TargetKinase Family6-EMI EnrichmentStaurosporine-Alkyne EnrichmentConclusion
PIKfyve Lipid Kinase+6.8 +2.16-EMI exhibits high selectivity for PIKfyve[1].
c-MET RTK+5.2 +4.5Both probes engage c-MET effectively.
CDK2 CMGC+0.4 (Background)+7.2 6-EMI avoids cell-cycle kinase off-targets.
Aurora A AGC+0.2 (Background)+6.9 Staurosporine shows massive pan-kinase liability.

Summary of Findings: Commercial probes like Staurosporine-alkyne are excellent for broad kinome profiling but fail in targeted drug discovery due to their overwhelming promiscuity. 6-EMI provides a highly focused, structurally rationalized alternative. Its 2-methyl-2H-indazole core ensures selective engagement with specific kinase families, while its 6-ethynyl tag provides a robust, dual-modality readout that bridges the gap between phenotypic imaging (Raman) and molecular target deconvolution (ABPP).

References

  • Yamakoshi, H., Dodo, K., Palonpon, A., Ando, J., Fujita, K., Kawata, S., & Sodeoka, M. (2012). "Alkyne-tag Raman imaging for visualization of mobile small molecules in live cells." Journal of the American Chemical Society, 134(51), 20681-20689. URL:[Link]

  • Drewry, D. H., et al. (2024). "Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve." Journal of Medicinal Chemistry. URL:[Link] (Referenced via PMC/ACS Chemical Biology pathways for indazole-based PIKfyve probes).

  • Feldman, H. C., Tong, M., Wang, L., Mehl, R. A., & Maly, D. J. (2019). "Chemoproteomic Method for Profiling Inhibitor-Bound Kinase Complexes." Journal of the American Chemical Society, 141(27), 10715-10721. URL:[Link]

  • Lanning, B. R., et al. (2014). "A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology, 10(9), 760-767. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 6-ethynyl-2-methyl-2H-indazole

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 6-ethynyl-2-methyl-2H-indazole. As a novel chemical entity, it is imperative to treat this compound as hazardous unless sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 6-ethynyl-2-methyl-2H-indazole. As a novel chemical entity, it is imperative to treat this compound as hazardous unless specific toxicological and environmental data prove otherwise. This document synthesizes established best practices for handling reactive and biologically active compounds, ensuring the safety of laboratory personnel and the protection of the environment.

Understanding the Hazards: A Three-Pillar Approach

The disposal plan for 6-ethynyl-2-methyl-2H-indazole is built on a thorough understanding of the potential risks associated with its chemical structure. The molecule comprises a nitrogen-containing heterocyclic indazole ring and a reactive ethynyl (acetylene) group.

  • Pillar 1: Biological Activity of the Indazole Core: Indazole derivatives are known to possess a wide range of biological activities, with many being investigated as therapeutic agents for various diseases, including cancer and cardiovascular conditions.[1][2][3][4][5][6] Consequently, any waste containing 6-ethynyl-2-methyl-2H-indazole must be considered potentially bioactive and ecotoxic. Improper disposal could pose long-term risks to aquatic life and the broader ecosystem.

  • Pillar 2: Reactivity of the Ethynyl Group: The terminal ethynyl group is a high-energy functional group that presents significant chemical hazards. Acetylenic compounds are highly flammable and can form explosive mixtures with air.[7][8] A critical and severe hazard is their ability to form highly unstable and explosive acetylides with certain metals, particularly copper, silver, and mercury.[8] This reactivity dictates stringent requirements for waste segregation and container selection.

  • Pillar 3: Regulatory Compliance: The disposal of all laboratory chemical waste is governed by strict local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[9] All procedures outlined in this guide are designed to meet or exceed these regulatory standards.

Core Directive: Waste Management Workflow

The following workflow provides a systematic approach to the disposal of 6-ethynyl-2-methyl-2H-indazole, from the point of generation to final removal by a licensed contractor.

WasteDisposalWorkflow cluster_0 In-Lab Procedures cluster_1 Facility-Level Management A Point of Generation (e.g., reaction vessel, contaminated labware) B Waste Identification & Categorization A->B Characterize waste C Waste Segregation B->C Isolate reactive components D Container Selection & Labeling C->D Choose compatible containers E Accumulation in Satellite Accumulation Area (SAA) D->E Store safely in the lab F Transfer to Central Accumulation Area (CAA) E->F Scheduled pickup by EHS G Final Disposal by Licensed Contractor F->G Incineration or other approved methods

Caption: Workflow for the disposal of 6-ethynyl-2-methyl-2H-indazole.

Detailed Experimental Protocols

Waste Identification and Categorization

All waste streams containing 6-ethynyl-2-methyl-2H-indazole must be classified as hazardous waste. This includes:

  • Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and contaminated silica gel from chromatography.

  • Liquid Waste: Reaction mixtures, solutions in organic solvents, and solvent rinses of contaminated glassware.

These waste streams should be categorized based on their primary hazards: Ignitability , due to the potential flammability of organic solvents and the ethynyl group, and Toxicity , due to the unknown but potential biological and environmental effects of the indazole moiety.[9]

Critical Step: Waste Segregation

Proper segregation is the most critical step to prevent dangerous reactions in the waste container.

DO NOT mix waste containing 6-ethynyl-2-methyl-2H-indazole with:

  • Oxidizing Agents: Such as peroxides, nitrates, or perchlorates, which can react violently with the ethynyl group.

  • Strong Acids and Bases: While in-lab neutralization is a common practice for some waste streams, the reactivity of the ethynyl group in strong acidic or basic conditions is not well-characterized and could lead to hazardous reactions.[10][11][12][13] Therefore, direct neutralization of concentrated waste is not recommended without further study.

  • Heavy Metal Waste: Especially salts or compounds of copper, silver, mercury, or other transition metals that can form explosive acetylides.[8]

Table 1: Segregation of 6-ethynyl-2-methyl-2H-indazole Waste

Waste TypeSegregation GuidelinesRationale
Solid Waste Collect in a dedicated, clearly labeled container. Keep separate from metal-containing waste.Prevents formation of explosive metal acetylides.
Non-Halogenated Liquid Waste Collect in a dedicated container for non-halogenated organic solvents.Allows for appropriate disposal methods like fuel blending or incineration.
Halogenated Liquid Waste If dissolved in a halogenated solvent (e.g., dichloromethane), collect in a dedicated container for halogenated waste.Halogenated waste requires specific incineration processes.
Aqueous Waste Minimal amounts from extractions should be collected in a dedicated aqueous waste container. Do not pour down the drain.The environmental toxicity is unknown; drain disposal is prohibited.[14]
Container Selection and Labeling

The choice of waste container is crucial for safety.

  • Container Material: Use containers made of materials that are compatible with the waste. For organic solvent waste, high-density polyethylene (HDPE) or glass bottles are generally appropriate.[15][16][17] Crucially, never use containers with metal caps or fittings that could come into contact with the waste, especially those containing copper or brass.

  • Container Condition: Ensure containers are in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[18]

  • Labeling: All waste containers must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "6-ethynyl-2-methyl-2H-indazole "

    • A list of all other components in the container (e.g., methanol, ethyl acetate).

    • The primary hazards (e.g., Flammable, Toxic ).

    • The accumulation start date.

In-Lab Accumulation and Storage

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory where it is generated.

  • Keep waste containers closed at all times, except when adding waste.

  • Store containers in a well-ventilated area, away from heat sources, sparks, or open flames.

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.

Final Disposal Procedures
  • On-site Neutralization (Not Recommended without Further Study): Due to the reactive nature of the ethynyl group, in-lab neutralization or chemical degradation is not recommended for 6-ethynyl-2-methyl-2H-indazole. The potential for exothermic or explosive reactions is a significant risk.

  • Professional Disposal: The standard and safest method for the final disposal of this compound is through your institution's Environmental Health & Safety (EHS) department and their contracted licensed hazardous waste disposal company. These companies are equipped to handle and dispose of reactive and toxic chemicals, typically through high-temperature incineration.[19]

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate and contact EHS immediately.

  • Control Ignition Sources: Extinguish any open flames and turn off nearby electrical equipment.

  • Containment: If the spill is small and you are trained to do so, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb large quantities of flammable liquid waste.

  • Cleanup: Wearing appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves), carefully collect the absorbed material and any contaminated debris. Place all cleanup materials in a sealed, labeled hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.

Conclusion: A Commitment to Safety

The proper disposal of 6-ethynyl-2-methyl-2H-indazole requires a diligent and cautious approach. By understanding its inherent hazards, implementing rigorous segregation and labeling protocols, and entrusting final disposal to certified professionals, researchers can ensure a safe laboratory environment and maintain compliance with all environmental regulations. The procedures outlined in this guide are designed to empower you with the knowledge to manage this chemical waste stream responsibly, from cradle to grave.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
  • Chemical Waste Management: Combining Compatible Used Organic Solvents. (2025, August 22). University of Louisville.
  • 3-Bromo-6-(trifluoromethyl)
  • Chemical Waste Disposal Guidelines: Rules You Must Follow! (2024, April 3). GreenTec Energy.
  • Acetylene - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. (2019, June 26).
  • Hazards of Acetylene Gas. (n.d.). Universal Industrial Gases, Inc..
  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. (2011, June 1). Organic Letters.
  • Toxic Industrial Waste Treatment. (n.d.). Workplace Safety and Health Council.
  • A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity. (n.d.). BenchChem.
  • Some basic Experiments of Acetylene Purifying Materials. (2010, April 5). Osaka Prefecture University.
  • Competition Studies in Alkyne Electrophilic Cyclization Reactions. (2009, February 6).
  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). PMC.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
  • Aromatic Synthesis: Order of Reactions. (2018, October 15). Master Organic Chemistry.
  • NUS Safety and Health Manual. (n.d.).
  • Compatibility of plastics with cytotoxic drug solutions-comparison of polyethylene with other container m
  • How to Neutralize Chemical Spills. (2024, December 31). Lab Manager.
  • Hazards in handling acetylene in chemical processes, particularly under pressure. (n.d.). IChemE.
  • Aromatic Reactivity. (n.d.).
  • Synthesis and Antitumor Activity of Some Substituted Indazole Deriv
  • Technical Support Center: Degradation Pathways of 2-Aminoimidazole Deriv
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. (2017, October 31). PMC.
  • Mini-Review on Structure–Reactivity Relationship for Aromatic Molecules: Recent Advances. (n.d.). MDPI.
  • 7.1.
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
  • Product Stewardship Summary Acetylene. (n.d.). Chevron Phillips Chemical.
  • Chemical Compatibility for Waste Accumul
  • Lesson 6.9: Neutralizing Acids and Bases. (2024, July 30). American Chemical Society.
  • 3.4: Substituent Effects in the Reactivity of Aromatic Rings. (2026, February 16). Chemistry LibreTexts.
  • Global Product Strategy (GPS) Safety Summary Acetylene. (2015, September 24). Addressee Name.
  • Neutralization. (2023, January 29). Chemistry LibreTexts.
  • Recycling of plastic wastes with poly (ethylene-co-methacrylic acid) copolymer as compatibilizer and their conversion into high-end product. (2018, January 6).
  • Indazole From Natural Resources And Biological Activity. (n.d.).
  • Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notific
  • Container Compatibility. (n.d.). University of Pittsburgh Office of Public Safety & Emergency Management.

Sources

Handling

Personal protective equipment for handling 6-ethynyl-2-methyl-2H-indazole

Comprehensive Safety and Operational Guide: Handling 6-Ethynyl-2-methyl-2H-indazole As a highly specialized heterocyclic building block, 6-ethynyl-2-methyl-2H-indazole (CAS: 2551117-88-3) is a critical intermediate in mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 6-Ethynyl-2-methyl-2H-indazole

As a highly specialized heterocyclic building block, 6-ethynyl-2-methyl-2H-indazole (CAS: 2551117-88-3) is a critical intermediate in modern drug discovery. It is prominently utilized in the synthesis of advanced bioinhibitors 1 and next-generation kinase inhibitors designed to overcome drug-resistant mutations, such as the Bcr-Abl T315I mutation in chronic myeloid leukemia 2.

While the terminal alkyne moiety provides a vital "slim linker" that bypasses steric clashes in mutant kinase active sites, it also introduces specific handling requirements due to the high electron density of the carbon-carbon triple bond. Furthermore, structurally related 2-methyl-2H-indazole derivatives are classified under the Globally Harmonized System (GHS) as causing Acute Oral Toxicity (H302), Skin Irritation (H315), Serious Eye Irritation (H319), and Respiratory Irritation (H335) .

To ensure scientific integrity and laboratory safety, this guide provides a field-proven, self-validating operational framework for handling this compound.

Part 1: Mechanistic Context & Logical Relationships

Understanding why a compound is used dictates how it must be handled. 6-ethynyl-2-methyl-2H-indazole is typically subjected to transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira couplings). The diagram below illustrates the biological signaling pathway that this compound is designed to interrupt, highlighting the necessity for high-purity, contamination-free handling to ensure downstream assay validity.

BcrAblPathway BcrAbl Bcr-Abl Kinase (T315I Mutant) Substrate Downstream Effectors (e.g., STAT5, Crkl) BcrAbl->Substrate Phosphorylation Ethynyl 6-Ethynyl-2-methyl- 2H-indazole Derivatives Ethynyl->BcrAbl Competitive Inhibition (Bypasses I315 Steric Clash) Apoptosis Cellular Apoptosis Ethynyl->Apoptosis Induces Proliferation Leukemic Cell Proliferation Substrate->Proliferation Activation

Mechanism of Bcr-Abl T315I kinase inhibition by ethynyl-indazole derivatives.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient when handling reactive pharmaceutical intermediates. The following matrix outlines the required equipment, grounded in chemical causality and field experience.

PPE CategorySpecificationCausality & Field-Proven Insight
Hand Protection Double-layered Nitrile Gloves (≥4 mil thickness)Causality: Indazoles are often dissolved in highly permeating polar aprotic solvents (e.g., DMF, DMSO) during synthesis 1. Nitrile resists these solvents significantly better than latex. Insight: Double-gloving allows immediate removal of the outer layer if contaminated, preserving the sterile inner barrier.
Eye Protection ANSI Z87.1 Chemical Splash GogglesCausality: The compound exists as a fine powder capable of causing severe orbital irritation (H319). Insight: Standard safety glasses with side shields are vulnerable to aerosolized dust during weighing; splash goggles provide a mandatory full orbital seal.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex)Causality: Terminal alkynes are high-energy functional groups. Subsequent cross-coupling reactions often utilize flammable solvents and potentially pyrophoric catalysts. Insight: An FR coat mitigates secondary fire risks during reaction setup.
Respiratory N95/P100 Particulate RespiratorCausality: Categorized under H335 (May cause respiratory irritation) . Insight: While handling must occur inside a fume hood, a respirator serves as a secondary contingency for accidental spills outside engineered controls.

Part 3: Experimental Protocol & Handling Workflow

To ensure reproducibility and safety, every protocol must be a self-validating system. Follow this step-by-step methodology for weighing and reaction setup.

Protocol: Inert-Atmosphere Reaction Setup (Cross-Coupling Context)

Step 1: Engineered Control Validation (Self-Validating)

  • Action: Turn on the fume hood and verify the face velocity is between 80–120 feet per minute (fpm).

  • Validation: Do not rely solely on digital monitors. Tape a 2-inch strip of a Kimwipe to the bottom of the sash. It should pull gently and consistently inward. If it flutters violently or hangs still, abort the procedure.

Step 2: Equipment Purging

  • Action: Connect a dry Schlenk flask to a dual-manifold Schlenk line. Perform three vacuum/nitrogen backfill cycles.

  • Causality: Ambient oxygen can poison palladium catalysts used in alkyne couplings or cause unwanted alkyne homocoupling (Glaser coupling).

  • Validation: The vacuum gauge must read <0.1 Torr before each nitrogen backfill.

Step 3: Reagent Transfer

  • Action: Weigh 6-ethynyl-2-methyl-2H-indazole using an anti-static weighing boat and an anti-static (e.g., PTFE-coated) spatula. Transfer to the Schlenk flask under a positive stream of nitrogen.

  • Causality: Static electricity can aerosolize fine indazole powders, increasing inhalation risk and reducing stoichiometric accuracy.

Step 4: Solvent Addition

  • Action: Add anhydrous DMF and Triethylamine (TEA) via a gas-tight syringe, then warm to 65°C as required for standard bioinhibitor synthesis 1.

  • Validation: Observe the flask. The mixture must form a clear, homogenous solution before any transition-metal catalyst is introduced.

HandlingWorkflow Start Pre-Operation: Validate Hood (80-120 fpm) Weighing Weighing: Anti-static Spatula Start->Weighing Transfer Transfer: Sealed Vial to Hood Weighing->Transfer Reaction Reaction Setup: Inert Gas Purge (N2/Ar) Transfer->Reaction Spill Spill Detected? Reaction->Spill CleanUp Spill Protocol: Bind, Collect, Dispose Spill->CleanUp Yes Success Safe Execution & Waste Segregation Spill->Success No CleanUp->Success

Workflow for the safe handling, transfer, and emergency spill response of 6-ethynyl-2-methyl-2H-indazole.

Part 4: Spill Response and Disposal Plan

Indazole derivatives exhibit notable cytotoxicity against specific cell lines 3. Environmental release must be strictly mitigated.

Step 1: Containment

  • Action: Immediately cover the spilled powder with damp sand or a commercial universal chemical binder.

  • Causality: Dampening the powder prevents the aerosolization and subsequent inhalation of the highly irritating indazole dust.

Step 2: Collection

  • Action: Use a non-sparking, anti-static scoop to transfer the bound material into a wide-mouth high-density polyethylene (HDPE) waste container.

Step 3: Surface Decontamination

  • Action: Wash the affected area with a 10% sodium hypochlorite (bleach) solution, followed by standard soap and water.

  • Causality: Mild oxidants help degrade residual active pharmaceutical ingredients (APIs) and reactive ethynyl intermediates, neutralizing their biological activity.

  • Validation: Swab the area with a wet pH strip; the surface should return to a neutral pH (7.0) after the final water wash.

Step 4: Waste Segregation

  • Action: Label the HDPE container strictly as "Hazardous Solid Waste - Toxic/Irritant (Indazole Derivatives)".

  • Causality: Do not mix this with heavy metal waste streams unless a transition-metal catalyst was already introduced to the spilled mixture, as cross-contamination complicates municipal incineration protocols.

References

  • US20250152564A1 - Propylene ketone-containing bioinhibitor, preparation method therefor, and use thereof.
  • Development of Alkyne-Containing Pyrazolopyrimidines To Overcome Drug Resistance of Bcr-Abl Kinase.
  • SAFETY DATA SHEET - 2-methyl-2h-indazole-6-boronic Acid. MilliporeSigma.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

Sources

© Copyright 2026 BenchChem. All Rights Reserved.